9,10-12,13-Diepoxyoctadecanoate
Description
This compound has been reported in Bos taurus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUZQCFIABNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952532 | |
| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3012-69-9 | |
| Record name | 9,10:12,13-Diepoxyoctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9,10-12,3-diepoxystearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diepoxylinoleic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthetic Pathway of 9,10-12,13-Diepoxyoctadecanoate from Linoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway leading from the essential fatty acid, linoleic acid, to its di-epoxidated metabolite, 9,10-12,13-diepoxyoctadecanoate. This pathway is of significant interest due to the diverse biological activities of the resulting oxylipins, which play roles in inflammation, cardiovascular function, and other physiological and pathophysiological processes.
Introduction to Linoleic Acid Metabolism
Linoleic acid, an omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a wide array of signaling molecules. Its metabolism occurs via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. The CYP pathway is responsible for the epoxidation of linoleic acid, leading to the formation of mono- and di-epoxidated derivatives.
The Biosynthetic Pathway: From Linoleic Acid to this compound
The formation of this compound from linoleic acid is a multi-step process primarily mediated by cytochrome P450 epoxygenases. This pathway is in competition with a hydrolytic pathway catalyzed by soluble epoxide hydrolase (sEH), which converts the intermediate monoepoxides into their corresponding diols.
Step 1: Mono-epoxidation of Linoleic Acid
The initial and rate-limiting step in this pathway is the epoxidation of one of the two double bonds of linoleic acid by cytochrome P450 enzymes.[1][2] This reaction results in the formation of two primary regioisomeric monoepoxides:
-
9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME) , also known as leukotoxin.[1][3][4]
-
12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME) , also known as isoleukotoxin.[1][3][4]
The primary CYP isoforms responsible for this conversion in humans are CYP2J2, CYP2C8, and CYP2C9.[1][2][4]
Step 2: Di-epoxidation of Monoepoxyoctadecenoic Acids
The monoepoxide intermediates, 9,10-EpOME and 12,13-EpOME, can undergo a second epoxidation event on their remaining double bond to form the di-epoxide, this compound.[5] It is understood that the same family of cytochrome P450 enzymes that catalyze the initial mono-epoxidation are also responsible for this subsequent reaction.
Competing Pathway: Hydrolysis by Soluble Epoxide Hydrolase (sEH)
A significant competing pathway that limits the production of this compound is the hydrolysis of the monoepoxide intermediates by soluble epoxide hydrolase (sEH).[2][6][7][8] This enzyme converts the biologically active epoxides into their corresponding, and generally less active, diols:
-
9,10-EpOME is hydrolyzed to 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) .[1][2]
-
12,13-EpOME is hydrolyzed to 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) .[1][2]
The balance between the activities of CYP epoxygenases and sEH is therefore a critical determinant of the metabolic fate of linoleic acid and the production of its various oxidized metabolites.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the biosynthetic conversion of linoleic acid to this compound, including the key enzymes and competing pathway.
Quantitative Data
The following table summarizes key quantitative parameters related to the enzymatic conversion of linoleic acid.
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/mg/min) | Source |
| Pooled Human Liver Microsomes | Linoleic Acid | 9,10-EpOME & 12,13-EpOME | 170 | 58 | [4] |
| Recombinant CYP2C9 | Linoleic Acid | 9,10-EpOME & 12,13-EpOME | - | Most active recombinant form | [4] |
Experimental Protocols
The following section provides a generalized methodology for the in vitro analysis of linoleic acid epoxidation by human liver microsomes, based on protocols described in the literature.
In Vitro Incubation for Linoleic Acid Epoxidation
Objective: To determine the enzymatic conversion of linoleic acid to its monoepoxide metabolites by human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Linoleic acid
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
-
Internal standard (e.g., d4-labeled 9,10-EpOME)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (typically 0.1-0.5 mg/mL) in potassium phosphate buffer.
-
Add linoleic acid to the reaction mixture to achieve the desired final concentration (e.g., ranging from 10 to 200 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold ethyl acetate.
-
Add an internal standard for quantitative analysis.
-
Extract the lipid metabolites from the aqueous phase by vortexing and centrifugation.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Quantification by LC-MS/MS
Objective: To separate and quantify the formed 9,10-EpOME and 12,13-EpOME.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions (Example):
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10-EpOME, 12,13-EpOME, and the internal standard. For example:
-
9,10-EpOME/12,13-EpOME: m/z 295 -> specific fragment ions.
-
Internal Standard (d4-9,10-EpOME): m/z 299 -> specific fragment ions.
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
Conclusion
The biosynthesis of this compound from linoleic acid is a complex process involving sequential epoxidation by cytochrome P450 enzymes, with a significant off-pathway hydrolysis reaction mediated by soluble epoxide hydrolase. Understanding the regulation of these enzymatic steps is critical for elucidating the role of these lipid mediators in health and disease and for the development of novel therapeutic strategies targeting this pathway. Further research is warranted to fully characterize the kinetics and regulation of the di-epoxidation step.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of CYP2C9 as a human liver microsomal linoleic acid epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dysregulation of soluble epoxide hydrolase and lipidomic profiles in anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Endogenous Presence of 9,10-12,13-Diepoxyoctadecanoate in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. While the biological roles of mono-epoxidized fatty acids are increasingly recognized, the natural occurrence and physiological significance of their diepoxy counterparts in mammalian tissues are emerging areas of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of this compound, its biosynthesis, potential signaling pathways, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism, inflammation, and autoimmune diseases, as well as for professionals in the field of drug development exploring novel therapeutic targets.
Natural Occurrence and Quantitative Data
This compound has been identified as a naturally occurring metabolite in mammalian systems. Its presence has been confirmed in bovine (Bos taurus) tissues.[1] While comprehensive quantitative data across a wide range of mammalian tissues remains to be fully elucidated, several metabolomic studies have reported the relative changes in the levels of this compound in various physiological and pathological states.
A study on primary Sjögren's syndrome (pSS), an autoimmune condition, identified this compound as a potential biomarker. The study observed consistent alterations in the levels of this metabolite in both plasma and fecal samples of pSS patients compared to healthy controls.[1] Another investigation involving canine subjects showed that supplementation with cannabidiol (CBD) led to changes in plasma levels of this compound, suggesting its modulation by exogenous compounds that affect lipid metabolism. In pigs, dietary supplementation with probiotics or synbiotics was found to increase the normalized intensity of this compound in the colonic contents at 65 and 95 days of age.[2]
The following table summarizes the reported observations on the relative abundance of this compound in different mammalian biological samples. It is important to note that these studies primarily report fold changes or normalized intensities rather than absolute concentrations.
| Mammalian Species | Tissue/Fluid | Condition | Observed Change in Levels | Reference |
| Human | Plasma, Feces | Primary Sjögren's Syndrome | Altered (consistent trend in both samples) | [1] |
| Canine | Plasma | Cannabidiol (CBD) Supplementation | Altered | |
| Porcine | Colonic Contents | Probiotic/Synbiotic Supplementation | Increased normalized intensity | [2] |
| Bovine | Not specified | Endogenous metabolite | Present | [1] |
Biosynthesis and Signaling Pathways
The biosynthesis of this compound originates from the metabolism of linoleic acid, a ubiquitous polyunsaturated fatty acid in mammals. The formation of this diepoxide is a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases.[3]
In vitro experiments using mouse liver microsomes have demonstrated that linoleic acid is first oxidized to form monoepoxides, namely 9,10-epoxyoctadecenoate and 12,13-epoxyoctadecenoate.[3] These monoepoxides can then undergo a second epoxidation by microsomal CYP enzymes to yield this compound.[3] The monoepoxy intermediates can also be hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols.[3]
References
- 1. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 2. Probiotics or synbiotics addition to sows’ diets alters colonic microbiome composition and metabolome profiles of offspring pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 9,10-12,13-Diepoxyoctadecanoate in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological role of 9,10-12,13-diepoxyoctadecanoate, a diepoxide metabolite of linoleic acid, in the context of inflammation. While direct research on this specific diepoxide is emerging, this document synthesizes the current understanding by examining its place within the broader class of oxidized linoleic acid metabolites (OXLAMs). This guide covers the biosynthesis, chemical properties, and putative inflammatory functions of this compound, drawing parallels with its more extensively studied monoepoxide and diol relatives. Detailed experimental protocols for key assays and quantitative data from related compounds are presented to equip researchers with the necessary tools and knowledge to further investigate this potentially significant inflammatory mediator.
Introduction
Linoleic acid, an essential omega-6 fatty acid, is a precursor to a diverse array of signaling molecules that play critical roles in cellular physiology and pathology. The enzymatic oxidation of linoleic acid gives rise to a family of bioactive lipids known as oxidized linoleic acid metabolites (OXLAMs). Among these, this compound represents a less-explored member with the potential for significant biological activity, particularly in the realm of inflammation.
This guide aims to consolidate the existing, though limited, knowledge on this compound and provide a framework for its further investigation. By understanding its biosynthesis, its relationship to other pro-inflammatory OXLAMs, and the methods to study its effects, researchers can begin to unravel its specific contributions to inflammatory processes and its potential as a therapeutic target.
Biosynthesis and Chemical Properties
This compound is formed from linoleic acid through a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases. These enzymes catalyze the epoxidation of the double bonds in the linoleic acid backbone.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₄ | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| IUPAC Name | 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid | [1] |
| Synonyms | Diepoxylinoleic acid, Linoleic acid dioxide | [1] |
| CAS Number | 3012-69-9 | [1] |
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from linoleic acid.
Role in Inflammation: Evidence from Related OXLAMs
While direct evidence for the inflammatory role of this compound is sparse, the activities of its precursor monoepoxides (leukotoxins) and their corresponding diols (leukotoxin diols) are well-documented and provide a strong basis for its putative functions.
Activation of Nociceptive Ion Channels
A key mechanism by which OXLAMs contribute to inflammation is through the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1. These channels are crucial mediators of pain and neurogenic inflammation. The monoepoxides 9(10)-EpOME and 12(13)-EpOME, as well as their diol metabolites, have been identified as endogenous agonists of TRPV1 and TRPA1. This activation leads to the sensation of pain and the release of pro-inflammatory neuropeptides.
Neutrophil Chemotaxis
Neutrophils are key players in the innate immune response, and their migration to sites of inflammation is a critical step in the inflammatory cascade. Leukotoxin and its diol have been shown to induce neutrophil chemotaxis.[2] This suggests that this compound may also possess chemoattractant properties for neutrophils, thereby contributing to the amplification of the inflammatory response.
Proposed Signaling Pathway for Leukotoxin-Induced Neutrophil Chemotaxis
Caption: Proposed signaling pathway for leukotoxin-induced neutrophil chemotaxis.
Acute Respiratory Distress Syndrome (ARDS)
The administration of leukotoxin diols to animal models has been shown to induce an ARDS-like phenotype, characterized by pulmonary edema and inflammation. The conversion of leukotoxins to their more potent diol metabolites by soluble epoxide hydrolase (sEH) is considered a "bioactivation" step in the pathology of ARDS. Given its structural similarity, this compound could potentially contribute to or modulate this severe inflammatory lung condition.
Quantitative Data on Related OXLAMs in Inflammation
Direct quantitative data for this compound's inflammatory effects are currently unavailable in the public literature. The following table summarizes quantitative data for related monoepoxides and their diols to provide a comparative context.
Quantitative Effects of Leukotoxins and Their Diols on Inflammatory Responses
| Compound | Assay | Target/Cell Type | Effect | Concentration/Dose | Reference |
| Leukotoxin (Lx) & Leukotoxin diol (Lxd) | Chemotaxis | Human Neutrophils | Induction of chemotaxis | 10⁻⁹ - 10⁻⁶ M | [2] |
| Leukotoxin (Lx) & Leukotoxin diol (Lxd) | Chemotaxis | Human Neutrophils | Synergistic effect with fMLP | 10⁻⁷ M | [2] |
| 9,10-DiHOME & 12,13-DiHOME | Respiratory Burst Inhibition | Granulocytic HL-60 cells | Inhibition of PMA-induced respiratory burst | 20 - 200 µM | |
| 9(10)-EpOME & 12(13)-EpOME | TRPV1/TRPA1 Activation | Sensory Neurons | Activation of inward currents | Not specified |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol provides a general framework for assessing the chemotactic potential of this compound on neutrophils.
Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: General workflow for a neutrophil chemotaxis Boyden chamber assay.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh, heparinized whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Chamber Preparation: Assemble a Boyden chamber or a multi-well chemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
Loading: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and load them into the upper chamber.
-
Chemoattractant: Add the experimental compound, this compound, at various concentrations to the lower chamber. A known chemoattractant (e.g., fMLP or IL-8) should be used as a positive control, and buffer alone as a negative control.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period of 1-3 hours to allow for cell migration.
-
Quantification: After incubation, remove the membrane and fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.
Conclusion and Future Directions
This compound is a structurally intriguing metabolite of linoleic acid with the potential to be a significant player in the complex network of inflammatory signaling. While direct evidence of its biological role is currently limited, the well-established pro-inflammatory activities of its metabolic relatives, the leukotoxins and their diols, strongly suggest that it warrants further investigation.
Future research should focus on:
-
Directly assessing the pro-inflammatory effects of this compound: This includes quantifying its ability to induce cytokine and chemokine release from various immune cells, its chemoattractant properties for leukocytes, and its potential to activate nociceptive pathways.
-
Investigating its role in animal models of inflammation: Studies using models of inflammatory pain, lung injury, and other inflammatory conditions will be crucial to understand its in vivo relevance.
-
Elucidating its mechanism of action: Determining the specific receptors and signaling pathways that are modulated by this compound will be key to understanding its biological function.
By addressing these research questions, the scientific community can gain a clearer understanding of the role of this diepoxide in health and disease, potentially paving the way for novel therapeutic strategies for inflammatory disorders.
References
- 1. Effects of Aggregatibacter actinomycetemcomitans leukotoxin on neutrophil migration and extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
9,10-12,13-Diepoxyoctadecanoate: An In-Depth Technical Guide on its Role as an Intermediate in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. This compound is emerging as a significant intermediate in fatty acid metabolism with potential roles in various physiological and pathological processes. Formed through the cytochrome P450 epoxygenase pathway, it undergoes further enzymatic conversion, primarily by soluble epoxide hydrolase, to corresponding diols. This technical guide provides a comprehensive overview of the metabolism, biological effects, and analytical and synthetic methodologies related to this compound. Particular focus is given to its involvement in cellular signaling cascades, including inflammatory pathways, and its potential as a biomarker and therapeutic target.
Introduction
Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a precursor to a diverse array of signaling molecules.[1] One of the key metabolic routes for linoleic acid is the cytochrome P450 (CYP) epoxygenase pathway, which leads to the formation of epoxyoctadecenoic acids (EpOMEs).[1] These monoepoxides can be further metabolized to diepoxides, including this compound. This diepoxide is an intermediate in a metabolic cascade that generates various bioactive oxylipins. While its direct biological functions are still under active investigation, related metabolites have been implicated in inflammation, pain perception, and immune responses.[2] This guide aims to consolidate the current knowledge on this compound, providing researchers and drug development professionals with a detailed resource covering its biochemistry, analytical quantification, synthesis, and potential roles in signaling pathways.
Metabolism of this compound
The formation and subsequent metabolism of this compound are key to understanding its biological significance. The primary pathway involves a two-step epoxidation of linoleic acid, followed by hydrolysis.
Biosynthesis
The initial step in the formation of this compound is the epoxidation of linoleic acid by CYP monooxygenases.[1] This reaction can occur at either of the two double bonds, forming 9,10-EpOME (leukotoxin) or 12,13-EpOME (isoleukotoxin).[3] A second epoxidation event on the remaining double bond of the monoepoxide yields the diepoxide, this compound.[4] The primary CYP isozyme responsible for linoleic acid epoxidation in the human liver is CYP2C9.[3]
Degradation
The primary route for the metabolism of epoxy fatty acids is hydrolysis by soluble epoxide hydrolase (sEH).[4] This enzyme converts the epoxide groups into vicinal diols. In the case of this compound, sEH-mediated hydrolysis would lead to the formation of tetrahydroxy derivatives.[4]
Figure 1: Metabolic pathway of this compound.
Quantitative Data
The following table summarizes the available quantitative data related to the metabolism of linoleic acid and its epoxide derivatives.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics | |||
| Linoleic Acid Epoxidation | |||
| Km | 170 µM | Pooled human liver microsomes | [3] |
| Vmax | 58 pmol/mg/min | Pooled human liver microsomes | [3] |
| Concentration Levels | |||
| This compound | Identified, but not quantified | Bos taurus | [4] |
| Increased levels | Colonic contents of pigs fed probiotics/synbiotics | [5][6] |
Biological Effects and Signaling Pathways
While direct studies on this compound are limited, research on related linoleic acid epoxides and their diol metabolites provides insights into its potential biological roles.
Inflammatory Signaling
Linoleic acid metabolites have been shown to modulate inflammatory pathways. The diol derivatives of EpOMEs, known as dihydroxyoctadecenoic acids (DiHOMEs), can act as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of inflammation and lipid metabolism.[7] Activation of PPARγ can lead to the increased expression of the fatty acid transporter CD36 and genes involved in fatty acid uptake.[7] Additionally, related oxylipins have been shown to influence the NF-κB signaling pathway, a central mediator of inflammation.[4]
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of CYP2C9 as a human liver microsomal linoleic acid epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 5. Untargeted metabolomics as a tool to assess the impact of dietary approaches on pig gut health: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Probiotics or synbiotics addition to sows’ diets alters colonic microbiome composition and metabolome profiles of offspring pigs [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
Unveiling 9,10-12,13-Diepoxyoctadecanoate: A Technical Guide to its Formation, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9,10-12,13-diepoxyoctadecanoate, a significant oxidation product of linoleic acid. While a definitive initial discovery and isolation from a native, non-oxidized biological source remains to be pinpointed in the literature, this document details its well-established formation through lipid peroxidation, particularly under thermal stress. This guide furnishes detailed experimental protocols for the synthesis, isolation, and characterization of this compound using modern analytical techniques. Furthermore, it explores the compound's place within the broader context of epoxy fatty acid metabolism and signaling, offering insights for researchers in lipidomics, food science, and drug development.
Introduction: The Genesis of a Diepoxide
This compound is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. Its presence has been noted in Bos taurus[1]. However, the majority of scientific literature characterizes this compound as a product of linoleic acid oxidation, particularly during the heating of vegetable oils. The enzymatic machinery for the production of epoxy fatty acids is widespread in nature, suggesting the potential for its endogenous formation in various organisms[2].
The conversion of linoleic acid to its diepoxide is a multi-step process involving the formation of monoepoxides as intermediates. This guide will delve into the pathways of its formation and the methodologies for its precise analysis.
Formation and Synthesis
The primary route to the formation of this compound is through the epoxidation of the two double bonds in linoleic acid. This can occur via autoxidation under thermal stress or through enzymatic processes.
Chemical Synthesis: The Prilezhaev Reaction
A common method for the synthesis of this compound is the full epoxidation of methyl linoleate using the Prilezhaev reaction. This involves the use of a peroxy acid, such as peroxyformic acid generated in situ.
Experimental Protocol: Synthesis of Methyl this compound
This protocol is adapted from methodologies described for the full epoxidation of methyl linoleate.
Materials:
-
Methyl linoleate
-
Formic acid
-
Hydrogen peroxide (30%)
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., hexane or diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve methyl linoleate in a suitable organic solvent.
-
Add formic acid to the solution. The molar ratio of formic acid to the double bonds of methyl linoleate should be optimized.
-
Add a catalytic amount of sulfuric acid.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide dropwise while stirring. Maintain the temperature below 10°C.
-
After the addition of hydrogen peroxide is complete, allow the reaction to warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude methyl this compound can be purified by column chromatography on silica gel.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of methyl this compound.
Analytical Characterization
The identification and quantification of this compound rely on modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization to its methyl ester is typically required.
Experimental Protocol: GC-MS Analysis of Methyl this compound
Sample Preparation (Transesterification):
-
To a sample containing the lipid of interest, add a solution of sodium methoxide in methanol.
-
Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specified time to ensure complete transesterification.
-
After cooling, neutralize the reaction with an appropriate acid.
-
Extract the resulting fatty acid methyl esters (FAMEs) with an organic solvent like hexane.
-
Wash the organic extract with water and dry it over anhydrous sodium sulfate.
-
The hexane layer containing the FAMEs is then concentrated for GC-MS analysis.
GC-MS Parameters:
-
Column: A capillary column with a cyanopropyl or phenyl polysiloxane stationary phase is often suitable[3].
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 240°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is typically scanned from m/z 50 to 500.
Expected Mass Spectrum: The EI mass spectrum of methyl this compound is characterized by specific fragmentation patterns. A diagnostic ion at m/z 155 is often observed, resulting from cleavage on each side of an epoxy group[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. Both ¹H and ¹³C NMR are valuable for confirming the presence and location of the epoxide rings.
Experimental Protocol: ¹H-NMR Analysis
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
¹H-NMR Spectral Data: The chemical shifts of the protons on the epoxide rings are characteristic.
-
The protons attached to the epoxidized carbons typically resonate in the region of δ 2.9-3.2 ppm [5][6].
-
The presence of two distinct signals in this region can indicate the two different epoxide groups.
| Proton Assignment | Typical Chemical Shift (δ ppm) |
| Protons on 9,10-epoxide | ~2.9 |
| Protons on 12,13-epoxide | ~3.1 |
| Methylene protons adjacent to carbonyl | ~2.3 |
| Terminal methyl group | ~0.9 |
Table 1: Characteristic ¹H-NMR Chemical Shifts for Methyl this compound.
Analytical Workflow for Characterization
Caption: General workflow for the analytical characterization of this compound.
Biological Context and Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, its role can be inferred from the well-studied metabolism of other epoxy fatty acids. These molecules are known to be involved in a variety of physiological and pathological processes.
The enzymatic formation of epoxy fatty acids from polyunsaturated fatty acids is primarily carried out by cytochrome P450 (CYP) enzymes[2]. The resulting epoxides can then be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols[2]. This conversion from an epoxide to a diol often alters the biological activity of the molecule.
Proposed Metabolic Pathway of Linoleic Acid to Dihydroxy and Tetrahydroxy Derivatives
Caption: Proposed metabolic pathway for the conversion of linoleic acid to its diepoxide and subsequent hydrolysis.
Conclusion and Future Directions
This compound represents an important, yet not fully understood, metabolite of linoleic acid. While its formation as a product of lipid oxidation is well-documented, further research is needed to elucidate its potential endogenous roles and specific signaling pathways. The detailed analytical protocols provided in this guide offer a solid foundation for researchers to accurately identify and quantify this compound in various matrices. Future studies should focus on investigating its presence and concentration in biological tissues under different physiological and pathological conditions, which will be crucial for understanding its potential as a biomarker or a bioactive lipid mediator. The synthesis of stereospecific isomers will also be vital for dissecting the specific biological activities of each form.
References
Potential Physiological Functions of 9,10-12,13-Diepoxyoctadecanoate In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-12,13-Diepoxyoctadecanoate is a diepoxide metabolite derived from the enzymatic oxidation of linoleic acid, an essential omega-6 fatty acid. As a member of the complex family of oxidized lipids, this molecule is emerging as a potential player in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of the in vivo functions of this compound, with a focus on its role as a biomarker, its metabolic context, and putative signaling pathways. Detailed experimental protocols for its quantification are also presented.
Metabolic Origin and Pathway
This compound is not an isolated molecule but an integral part of the linoleic acid metabolic cascade. The biosynthesis is a multi-step enzymatic process.
Figure 1: Simplified metabolic pathway of linoleic acid leading to this compound.
Potential Physiological and Pathophysiological Roles
While direct in vivo functional studies on this compound are limited, its association with certain disease states and the known biological activities of its metabolic precursors and related metabolites suggest several potential physiological roles.
Biomarker in Primary Sjögren's Syndrome (pSS)
Recent metabolomic studies have identified this compound as a potential biomarker for primary Sjögren's syndrome (pSS), an autoimmune disease characterized by dry eyes and mouth.[1] In a study comparing pSS patients with healthy controls, this metabolite was found to be a significant differential signature in both fecal and plasma samples.[1]
Quantitative Data Summary
| Analyte | Sample Type | Condition | AUC (Area Under the Curve) | Diagnostic Accuracy | Reference |
| This compound | Feces | Primary Sjögren's Syndrome | 0.7 - 0.8 | Some Accuracy | [1] |
| This compound | Plasma | Primary Sjögren's Syndrome | > 0.9 | High Accuracy | [1] |
Modulation of Inflammation and Immune Response
The precursors to this compound, the epoxyoctadecenoic acids (EpOMEs), and their diol metabolites (DiHOMEs), are known to have roles in inflammation. For instance, EpOMEs are produced by inflammatory leukocytes such as macrophages and neutrophils. The broader class of epoxy fatty acids is known to be involved in various signaling pathways with diverse biological effects.[2] While direct evidence is lacking for this compound, its structural similarity to other oxidized lipids suggests a potential role in modulating inflammatory pathways. In a study on different pig breeds, this compound was identified as one of the top-ranked differential metabolites in serum, suggesting a role in the molecular differences in immunity between the breeds.[3]
Putative Signaling Pathway Involvement
The precise signaling pathways modulated by this compound in vivo are still under investigation. However, based on the activities of related oxidized linoleic acid metabolites (OXLAMs), involvement in the following pathways can be hypothesized.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. A structurally related compound, 9,10-Dihydroxy-12,13-epoxyoctadecanoate, has been shown to activate the NF-κB pathway in vitro, an effect correlated with increased oxidative stress.[2] It is plausible that this compound could exert similar effects.
Figure 2: Hypothesized activation of the NF-κB pathway by this compound.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Some oxidized linoleic acid metabolites, such as 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), have been identified as potent PPARα agonists.[4] Given that this compound is also a downstream metabolite of linoleic acid, it is conceivable that it may also interact with PPARs, although this has yet to be experimentally verified.
Figure 3: Hypothesized activation of the PPAR signaling pathway by this compound.
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound from plasma samples.
1. Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Materials:
-
Plasma (EDTA-anticoagulated)
-
Internal Standard (e.g., d4-9,10-12,13-Diepoxyoctadecanoate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase using a Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:acetonitrile, 1:1, v/v) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific adducts formed (e.g., [M-H]⁻).
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
3. Data Analysis
-
Quantify the concentration of this compound by constructing a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
Figure 4: General workflow for the quantification of this compound in plasma.
Representative In Vivo Administration Protocol in a Murine Model of Inflammation
This protocol is a representative example and would require optimization for specific research questions.
1. Animal Model
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Inflammation Induction: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg) to induce systemic inflammation.
2. Test Compound Administration
-
Compound: this compound, dissolved in a suitable vehicle (e.g., corn oil, or saline with a small percentage of a surfactant like Tween 80).
-
Dosing: Administer by oral gavage or i.p. injection at a range of doses (e.g., 1, 5, 10 mg/kg) 1 hour prior to LPS challenge. A vehicle control group should be included.
3. Sample Collection
-
At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes for plasma separation.
-
Harvest tissues of interest (e.g., liver, lung, spleen) and snap-freeze in liquid nitrogen for later analysis.
4. Endpoint Analysis
-
Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.
-
Histology: Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Gene Expression: Analyze the expression of inflammatory genes in tissues using RT-qPCR.
-
Metabolomics: Quantify the levels of this compound and other lipid mediators in plasma and tissues using LC-MS/MS as described above.
Conclusion and Future Directions
This compound is an emerging lipid mediator with potential roles in inflammation and as a biomarker for autoimmune diseases like primary Sjögren's syndrome. While its direct physiological functions in vivo are still being elucidated, its metabolic relationship to other bioactive oxidized linoleic acid metabolites suggests it is an important molecule to consider in the context of inflammatory and metabolic diseases. Future research should focus on in vivo studies using purified this compound to directly assess its effects on signaling pathways and disease pathology. The development of specific inhibitors of its biosynthesis could also provide valuable tools to understand its physiological relevance.
References
- 1. Identification of diagnostic markers related to fecal and plasma metabolism in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 3. Metabolite and Proteomic Profiling of Serum Reveals the Differences in Molecular Immunity between Min and Large White Pig Breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Influence of Stereochemistry on the Biological Activity of Diepoxyoctadecanoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diepoxyoctadecanoates, oxidized metabolites of linoleic acid, represent a class of signaling lipids with potent and varied biological activities. This technical guide delves into the pivotal role of stereochemistry in dictating the function of these molecules, with a particular focus on leukotoxins and their corresponding diol metabolites. It is now understood that the parent diepoxides often act as pro-toxins, with their hydrolyzed diol counterparts exhibiting significant cytotoxicity and inflammatory effects. The precise spatial arrangement of the epoxide and hydroxyl groups is critical in determining the potency and mechanism of action of these compounds. This guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways of diepoxyoctadecanoate stereoisomers, supported by experimental protocols and data presented for comparative analysis.
Introduction: The Significance of Chirality in Diepoxyoctadecanoates
Diepoxyoctadecanoates are C18 fatty acids containing two epoxide rings. They are formed in biological systems from linoleic acid through the action of cytochrome P450 enzymes. Two key regioisomers are 9,10,12,13-diepoxyoctadecanoate, commonly known as leukotoxin, and its isomer, vernolic acid. The presence of multiple chiral centers in these molecules gives rise to a variety of stereoisomers, each with potentially distinct biological activities.
A crucial aspect of the bioactivity of these compounds lies in their metabolic conversion. Soluble epoxide hydrolase (sEH) readily hydrolyzes the epoxide rings to form the corresponding vicinal diols, known as leukotoxin diols or dihydroxyoctadecenoic acids (DiHOMEs).[1] It is often these diol metabolites that are responsible for the observed toxic and pro-inflammatory effects, including the induction of neutrophil chemotaxis and the acute respiratory distress syndrome (ARDS).[1][2] The stereochemistry of both the parent epoxide and the resulting diol is a key determinant of its biological potency and signaling pathway engagement.[3]
Biological Activity of Diepoxyoctadecanoate Stereoisomers
The biological effects of diepoxyoctadecanoate stereoisomers are diverse, ranging from cytotoxicity to the modulation of inflammatory responses. While specific quantitative data directly comparing all possible stereoisomers is limited in the publicly available literature, the existing research underscores the critical role of stereochemistry.
Cytotoxicity and Pro-inflammatory Effects
Leukotoxin diols have been shown to be potent cytotoxic agents. Their toxicity is significantly greater than that of their parent epoxide precursors.[2] This has been demonstrated in various cell types, including pulmonary alveolar epithelial cells.[1] The mechanism of toxicity is thought to involve mitochondrial dysfunction.
Neutrophil Chemotaxis
Both leukotoxin and its diol have been shown to induce chemotaxis in human neutrophils, a key process in the inflammatory response.[4] This effect is mediated through a distinct signaling pathway compared to other well-known chemoattractants like fMLP.[4]
Table 1: Comparative Biological Activities of Diepoxyoctadecanoate Metabolites
| Compound/Stereoisomer | Biological Activity | Quantitative Data (IC50, EC50, etc.) | Reference(s) |
| Leukotoxin (9,10-epoxy-12Z-octadecenoic acid) | Pro-toxin, induces neutrophil chemotaxis | Data not available for specific stereoisomers | [1][4] |
| Leukotoxin Diol (9,10-dihydroxy-12Z-octadecenoic acid) | Cytotoxic, potent inducer of neutrophil chemotaxis | Data not available for specific stereoisomers | [2][4] |
| Vernolic Acid (12,13-epoxy-9Z-octadecenoic acid) | Pro-toxin | Data not available for specific stereoisomers | |
| Vernolic Acid Diol (12,13-dihydroxy-9Z-octadecenoic acid) | Cytotoxic | Data not available for specific stereoisomers |
Note: The lack of specific quantitative data for individual stereoisomers in the available literature is a significant gap in the field and highlights an area for future research.
Signaling Pathways of Biologically Active Diepoxyoctadecanoates
The biological effects of diepoxyoctadecanoate diols are initiated by their interaction with specific cellular signaling pathways. A key pathway implicated in their pro-inflammatory action, particularly neutrophil chemotaxis, involves G-protein coupled receptors (GPCRs) and the subsequent activation of the phosphoinositide 3-kinase (PI3K) pathway.[4]
The binding of a specific diepoxyoctadecanoate diol stereoisomer to a putative GPCR on the neutrophil cell surface triggers the activation of heterotrimeric G-proteins. This, in turn, activates PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (Protein Kinase B), leading to the reorganization of the actin cytoskeleton and directed cell movement.
Experimental Protocols
Stereoselective Synthesis of Diepoxyoctadecanoates and their Diols
The stereoselective synthesis of diepoxyoctadecanoates is a challenging but crucial step in studying their biological activities. A general approach involves the stereocontrolled epoxidation and subsequent dihydroxylation of linoleic acid or its derivatives.
Protocol Outline:
-
Protection: The carboxylic acid group of linoleic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.
-
Stereoselective Epoxidation: A stereoselective epoxidation method, such as the Sharpless asymmetric epoxidation, is employed to introduce the first epoxide with a defined stereochemistry.
-
Second Epoxidation: A second epoxidation reaction is performed. The stereochemical outcome will depend on the directing effects of the existing epoxide and the chosen reagent.
-
Diastereomer Separation: The resulting mixture of diepoxide diastereomers can be separated using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC).
-
Stereoselective Dihydroxylation: For the synthesis of the diols, a stereoselective dihydroxylation method, like the Sharpless asymmetric dihydroxylation (using AD-mix-α or AD-mix-β), can be used on the mono-epoxide intermediate before the second epoxidation, or on the diepoxide.
-
Chiral Separation: Enantiomers of the diepoxides or diols can be separated using chiral HPLC.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final desired stereoisomers.
Chiral Separation of Diepoxyoctadecanoate Stereoisomers by HPLC
Objective: To separate and isolate individual stereoisomers of diepoxyoctadecanoates or their diols.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile phase: A mixture of hexanes and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for each specific separation.
-
Sample: A mixture of diepoxyoctadecanoate stereoisomers dissolved in the mobile phase.
Protocol:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the sample mixture onto the column.
-
Elution: Elute the compounds with the mobile phase. The different stereoisomers will interact differently with the chiral stationary phase, leading to their separation.
-
Detection: Monitor the elution profile using the detector. Each separated stereoisomer will appear as a distinct peak.
-
Fraction Collection: Collect the fractions corresponding to each peak for further analysis and biological testing.
-
Method Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.
Neutrophil Chemotaxis Assay
Objective: To quantify the chemotactic activity of different diepoxyoctadecanoate diol stereoisomers on human neutrophils.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber).
-
Polycarbonate membrane with a defined pore size (e.g., 3-5 µm).
-
Test compounds: Different stereoisomers of diepoxyoctadecanoate diols at various concentrations.
-
Positive control: A known chemoattractant (e.g., fMLP or IL-8).
-
Negative control: Buffer solution.
-
Incubator (37°C, 5% CO2).
-
Microscope for cell counting.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Chamber Assembly: Place the polycarbonate membrane in the chemotaxis chamber, separating the upper and lower wells.
-
Loading: Add the test compounds, positive control, or negative control to the lower wells of the chamber.
-
Cell Seeding: Add a suspension of isolated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in response to the test compounds with the positive and negative controls to determine the chemotactic index.
Conclusion and Future Directions
The stereochemistry of diepoxyoctadecanoates is a paramount factor governing their biological activity. The conversion of these molecules to their diol metabolites often unmasks potent cytotoxic and pro-inflammatory properties, with the specific spatial arrangement of functional groups dictating the magnitude of these effects. While the signaling pathways involving GPCRs and PI3K have been implicated, the precise receptors and the downstream signaling cascades for each stereoisomer remain to be fully elucidated.
A significant challenge in the field is the lack of comprehensive quantitative data directly comparing the biological activities of all possible stereoisomers. Future research should focus on the stereoselective synthesis of all diepoxyoctadecanoate and their corresponding diol stereoisomers, followed by systematic in vitro and in vivo evaluation. Such studies will be instrumental in identifying the most biologically potent isomers and will provide a clearer understanding of their structure-activity relationships. This knowledge is essential for the development of targeted therapeutic strategies that either inhibit the production of harmful stereoisomers or leverage the beneficial effects of others. Furthermore, the identification of the specific GPCRs that bind to these lipid mediators will open new avenues for the design of selective antagonists for the treatment of inflammatory diseases.
References
- 1. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9,10-12,13-Diepoxyoctadecanoate | C18H32O4 | CID 18172 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 Enzymes in the Formation of 9,10-12,13-Diepoxyoctadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic formation of 9,10-12,13-diepoxyoctadecanoate, a diepoxide metabolite of linoleic acid, with a central focus on the role of cytochrome P450 (CYP) enzymes. Linoleic acid, an abundant polyunsaturated fatty acid, undergoes sequential epoxidation reactions catalyzed by specific CYP isoforms to yield this complex oxylipin. This document details the biosynthetic pathway, identifies the key enzymatic players, presents available quantitative data, and outlines experimental protocols for the study of this metabolic process. Furthermore, it explores the potential biological significance and downstream metabolic fate of this compound, providing a valuable resource for researchers in lipid biochemistry, drug metabolism, and pharmacology.
Introduction
Linoleic acid (LA), an essential omega-6 fatty acid, is a primary component of dietary fats and a substrate for various metabolic pathways that produce signaling molecules known as oxylipins. These molecules are integral to a host of physiological and pathophysiological processes, including inflammation, cardiovascular function, and tissue repair. The enzymatic oxidation of linoleic acid is primarily carried out by three enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1]
The CYP-mediated pathway leads to the formation of epoxides and their corresponding diols.[1] Specifically, CYP enzymes catalyze the epoxidation of the double bonds of linoleic acid to produce 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME).[1] This guide focuses on the subsequent, less characterized, formation of This compound , a product of sequential epoxidation. Understanding the enzymatic machinery responsible for its synthesis is crucial for elucidating its biological role and its potential as a biomarker or therapeutic target.
Biosynthesis of this compound
The formation of this compound from linoleic acid is a multi-step enzymatic process. The initial and rate-limiting step is the epoxidation of one of the two double bonds in the linoleic acid molecule by CYP epoxygenases. This results in the formation of two primary mono-epoxide regioisomers: 9,10-EpOME and 12,13-EpOME.[1]
It is hypothesized that a second epoxidation event, catalyzed by the same or different CYP isoforms, subsequently occurs on the remaining double bond of the mono-epoxide intermediate to yield the final this compound product.
Key Cytochrome P450 Isoforms
Several CYP isoforms have been identified as being responsible for the initial mono-epoxidation of linoleic acid. The primary enzymes implicated belong to the CYP2C and CYP2J subfamilies.[1]
-
CYP2C9: Identified as a major human liver microsomal linoleic acid epoxygenase.[2]
-
CYP2C8: Also a key contributor to linoleic acid epoxidation.[1]
-
CYP2J2: Exhibits high rates of epoxygenase activity towards polyunsaturated fatty acids.[1]
-
CYP1A2, CYP2E1, CYP2J3, CYP2J5, and CYP2J9: These isoforms have also been shown to metabolize linoleic acid to its mono-epoxides.[3]
While these enzymes are known to produce mono-epoxides, the specific isoforms responsible for the second epoxidation step to form the diepoxide are not yet definitively identified. It is plausible that the same isoforms, particularly those in the CYP2C and CYP2J families, can catalyze this subsequent reaction, given their ability to act on unsaturated fatty acids.
Quantitative Data
Quantitative data on the enzymatic formation of this compound is limited, particularly for the second epoxidation step. The available kinetic parameters primarily describe the initial mono-epoxidation of linoleic acid.
| Substrate | Enzyme Source | CYP Isoform | Km (µM) | Vmax (pmol/mg/min) | Product(s) | Reference |
| Linoleic Acid | Pooled Human Liver Microsomes | Not specified | 170 | 58 | 9,10-EpOME & 12,13-EpOME | [2] |
| Linoleic Acid | Recombinant | CYP2C9 | - | - | 9,10-EpOME & 12,13-EpOME | [2] |
| Linoleic Acid | Recombinant | CYP1A2, CYP2E1, CYP2J2, CYP2J3, CYP2J5, CYP2J9 | - | - | 9,10-EpOME & 12,13-EpOME | [3] |
| 9,10-EpOME or 12,13-EpOME | - | - | N/A | N/A | This compound | - |
Data Not Available (N/A): To date, specific kinetic parameters for the second epoxidation step have not been reported in the literature.
Experimental Protocols
In Vitro Synthesis of this compound using Cytochrome P450 Enzymes
This protocol provides a general framework for the in vitro synthesis of this compound. Optimization will be required based on the specific CYP isoform and expression system used.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2C9, CYP2J2) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells, E. coli).
-
Linoleic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate (for extraction)
-
Internal standard (e.g., a deuterated analog)
Procedure:
-
Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme preparation.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add linoleic acid (dissolved in a small volume of ethanol or DMSO) to the reaction mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to maximize the yield of the diepoxide while minimizing product degradation.
-
Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent, such as ethyl acetate, and placing the mixture on ice.
-
Extraction: Add an internal standard and vortex the mixture vigorously to extract the lipid metabolites into the organic phase. Centrifuge to separate the phases.
-
Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol for LC-MS or a derivatization agent for GC-MS).
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acid metabolites. Derivatization is typically required to increase the volatility of the analytes.
Derivatization (as methyl esters):
-
To the dried extract, add a solution of 2% sulfuric acid in methanol.
-
Incubate at 80°C for 2 hours in a sealed vial.
-
After cooling, add hexane and water to extract the fatty acid methyl esters (FAMEs).
-
Collect the hexane layer and dry it under nitrogen.
-
Reconstitute in a small volume of hexane for GC-MS analysis.
GC-MS Parameters (General):
-
Column: A polar capillary column (e.g., Supelco SP-2330 or similar) is suitable for separating FAME isomers.
-
Injector: Splitless injection at 220-250°C.
-
Oven Program: Start at a lower temperature (e.g., 170°C) and ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs.
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification. A characteristic diagnostic ion for methyl 9,10:12,13-diepoxy-octadecanoate has been reported at m/z 155.[4]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of oxylipins without the need for derivatization.
LC Parameters (General):
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm) is commonly used.[5]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[5]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
MS/MS Parameters (General):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. Specific MRM transitions for this compound would need to be determined using a pure standard.
Signaling Pathways and Biological Significance
The biological role of this compound is not yet well-defined. However, its position within the linoleic acid metabolic cascade suggests potential involvement in cellular signaling.
It has been identified as an intermediate in the conversion of linoleic acid to tetrahydrofurandiols . The formation of these cyclic products can occur via the action of soluble epoxide hydrolase (sEH) on the diepoxide, which opens one epoxide ring, followed by non-enzymatic cyclization.[6] Tetrahydrofurandiols themselves may possess biological activity, and thus, this compound could serve as a precursor to these signaling molecules.
Furthermore, this compound has been identified as a differential metabolite in studies related to primary Sjögren's syndrome and in response to aluminum toxicity in plants, suggesting its potential as a biomarker in various physiological and pathological states.[6][7]
Visualizations
Diagrams of Pathways and Workflows
Caption: Sequential epoxidation of linoleic acid by CYP enzymes.
Caption: General experimental workflow for diepoxyoctadecanoate analysis.
Caption: Potential metabolic fate of this compound.
Conclusion and Future Directions
The formation of this compound represents a further level of complexity in the cytochrome P450-mediated metabolism of linoleic acid. While the initial steps of mono-epoxidation are relatively well understood, significant knowledge gaps remain regarding the specific CYP isoforms that catalyze the second epoxidation, their kinetic parameters, and the precise biological functions of the resulting diepoxide.
Future research should focus on:
-
Identifying the specific CYP isoforms responsible for the conversion of mono-epoxides to the di-epoxide.
-
Determining the kinetic parameters (Km and Vmax) for the second epoxidation step to understand the efficiency and regulation of this reaction.
-
Elucidating the signaling pathways in which this compound and its downstream metabolites, such as tetrahydrofurandiols, are involved.
-
Developing and validating robust analytical methods for the routine and accurate quantification of this compound in biological matrices.
Addressing these questions will be critical for a complete understanding of the role of this complex oxylipin in health and disease and for exploring its potential as a therapeutic target or biomarker.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CYP2C9 as a human liver microsomal linoleic acid epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. marinelipids.ca [marinelipids.ca]
- 5. Identification of diagnostic markers related to fecal and plasma metabolism in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of cyclic products from the diepoxide of long-chain fatty esters by cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preliminary Studies on the Cellular Uptake and Localization of 9,10-12,13-Diepoxyoctadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-12,13-Diepoxyoctadecanoate, a diepoxide derivative of linoleic acid, is an emerging subject of interest in lipidomics and cell signaling. As a metabolite of a primary dietary polyunsaturated fatty acid, its role in cellular physiology and pathology is an area of active investigation. This technical guide provides a comprehensive overview of the preliminary understanding of the cellular uptake and localization of this compound. Due to the limited direct research on this specific diepoxide, this guide synthesizes information from studies on related epoxy fatty acids and outlines established methodologies for the investigation of lipid cellular dynamics. The document details adaptable experimental protocols, presents illustrative quantitative data, and visualizes potential signaling pathways and experimental workflows to serve as a foundational resource for researchers in this field.
Introduction
Linoleic acid and its metabolites, collectively known as oxylipins, are crucial signaling molecules involved in a myriad of physiological processes, including inflammation, immune response, and tissue repair. This compound is a product of linoleic acid metabolism, and its diepoxide structure suggests a potential for high reactivity and specific interactions with cellular components. Understanding how this molecule enters the cell and where it localizes is fundamental to elucidating its biological function and therapeutic potential. This guide will explore the current, albeit inferred, knowledge and provide a practical framework for future research.
Putative Cellular Uptake Mechanisms
The precise mechanisms governing the cellular uptake of this compound have not been explicitly elucidated. However, based on the behavior of other fatty acids and their derivatives, several potential pathways can be hypothesized:
-
Passive Diffusion: Short- and medium-chain fatty acids can often traverse the plasma membrane via passive diffusion, driven by a concentration gradient. The lipophilic nature of this compound may allow for a degree of passive uptake.
-
Facilitated Transport: The uptake of long-chain fatty acids is typically facilitated by membrane-associated proteins to enhance efficiency. Key transporters for other fatty acids include:
-
Fatty Acid Translocase (FAT/CD36): A scavenger receptor that binds and transports a wide range of lipids.
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane.
-
Plasma Membrane-Bound Fatty Acid Binding Proteins (FABPpm): These proteins bind fatty acids at the cell surface and are thought to play a role in their uptake.
-
It is plausible that this compound utilizes one or more of these protein-mediated transport systems.
Subcellular Localization
Following cellular uptake, the subcellular destination of this compound is critical to its function. Potential sites of localization include:
-
Cytosol: The molecule may interact with cytosolic proteins or be metabolized by cytosolic enzymes.
-
Endoplasmic Reticulum (ER): As a central hub for lipid metabolism, the ER is a likely site for the further processing of this diepoxide.
-
Mitochondria: Fatty acids are transported to the mitochondria for β-oxidation. It is possible that this compound or its metabolites are targeted to this organelle for energy production or signaling purposes.
-
Lipid Droplets: These organelles serve as storage depots for neutral lipids and may sequester this compound.
-
Nucleus: Some fatty acid metabolites can act as ligands for nuclear receptors, influencing gene expression.
Data Presentation: Illustrative Quantitative Uptake Data
Direct quantitative data on the cellular uptake of this compound is not currently available in the literature. The following table provides a hypothetical representation of such data for illustrative purposes, based on typical results from fatty acid uptake assays.
| Cell Line | Concentration (µM) | Incubation Time (min) | Uptake (pmol/mg protein) |
| HEK293 | 1 | 5 | 15.2 ± 1.8 |
| 15 | 42.5 ± 3.5 | ||
| 30 | 78.1 ± 5.2 | ||
| 10 | 5 | 145.8 ± 12.3 | |
| 15 | 410.2 ± 25.1 | ||
| 30 | 755.6 ± 48.9 | ||
| HepG2 | 1 | 5 | 25.7 ± 2.1 |
| 15 | 75.3 ± 6.4 | ||
| 30 | 135.4 ± 11.8 | ||
| 10 | 5 | 248.1 ± 20.5 | |
| 15 | 720.9 ± 55.7 | ||
| 30 | 1302.3 ± 101.2 |
Table 1: Illustrative Cellular Uptake of this compound in Different Cell Lines. Data are presented as mean ± standard deviation. This data is hypothetical and intended for demonstrative purposes only.
Experimental Protocols
The following are detailed methodologies that can be adapted to study the cellular uptake and localization of this compound.
Synthesis of Fluorescently Labeled this compound
To visualize and track the molecule within cells, fluorescent labeling is a powerful technique.[][2]
Objective: To covalently attach a fluorescent probe (e.g., BODIPY or NBD) to this compound.
Materials:
-
This compound
-
BODIPY FL C12-fatty acid succinimidyl ester (or similar fluorescent probe)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Protocol:
-
Dissolve this compound in anhydrous DMF.
-
Add the fluorescent probe succinimidyl ester and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the fluorescently labeled product using reverse-phase HPLC.
-
Confirm the identity and purity of the labeled compound by mass spectrometry and NMR spectroscopy.
Cellular Uptake Assay using Fluorescently Labeled Diepoxide
Objective: To quantify the uptake of fluorescently labeled this compound into cultured cells.
Materials:
-
Cultured cells (e.g., HEK293, HepG2)
-
Fluorescently labeled this compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorometer or fluorescence microscope
Protocol:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Prepare a stock solution of the fluorescently labeled diepoxide in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in serum-free cell culture medium.
-
Wash the cells twice with warm PBS.
-
Add the medium containing the fluorescent probe to the cells and incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a fluorometer.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Normalize the fluorescence intensity to the protein concentration to determine the uptake in pmol/mg protein.
Subcellular Localization by Confocal Microscopy
Objective: To visualize the subcellular distribution of fluorescently labeled this compound.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
Fluorescently labeled this compound
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, DAPI for nucleus)
-
Paraformaldehyde (PFA) for fixing
-
Confocal laser scanning microscope
Protocol:
-
Incubate the cells with the fluorescently labeled diepoxide as described in the uptake assay protocol.
-
In the final 15-30 minutes of incubation, add the desired organelle-specific trackers to the medium.
-
Wash the cells with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a confocal microscope, acquiring images in the respective channels for the labeled diepoxide and the organelle trackers.
-
Analyze the co-localization of the signals to determine the subcellular distribution of the compound.
Potential Signaling Pathways
While the direct signaling pathways initiated by this compound are yet to be fully characterized, studies on other epoxy fatty acids suggest potential mechanisms. Epoxy fatty acids have been shown to act as signaling molecules, often through G-protein coupled receptors (GPCRs).
A plausible signaling cascade could involve the binding of this compound to a specific GPCR, leading to the activation of downstream effector proteins such as adenylyl cyclase or phospholipase C. This could result in the modulation of second messenger levels (e.g., cAMP, IP3, DAG) and the activation of protein kinases, ultimately leading to a cellular response.
Mandatory Visualizations
Caption: Experimental workflow for studying cellular uptake and localization.
Caption: Putative GPCR-mediated signaling pathway.
Conclusion
The study of this compound is in its infancy. This technical guide provides a foundational framework for researchers to begin to unravel its cellular biology. By adapting established protocols for lipid research, it will be possible to quantify its uptake, determine its subcellular localization, and begin to understand its signaling roles. Future research in this area will be crucial for defining the physiological and pathological significance of this intriguing linoleic acid metabolite.
References
Methodological & Application
Application Notes and Protocols for the Structural Elucidation of 9,10-12,13-Diepoxyoctadecanoate Isomers Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-12,13-Diepoxyoctadecanoates are oxidized derivatives of linoleic acid, a common polyunsaturated fatty acid. These diepoxides exist as multiple stereoisomers, including cis,cis, cis,trans, trans,cis, and trans,trans forms, arising from the geometry of the original double bonds and the stereochemistry of the epoxidation process. The specific isomeric form can significantly influence the biological activity of these molecules, making their precise structural characterization crucial in fields such as drug development, lipidomics, and food science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of these isomers. This document provides comprehensive application notes and protocols for the use of 1D and 2D NMR spectroscopy in this context.
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Methyl 9,10-12,13-Diepoxyoctadecanoate Isomers
| Functional Group | Isomer Configuration | Chemical Shift (ppm) | Multiplicity |
| Epoxy Protons (CH-O-CH) | |||
| cis | 2.70 - 2.95[1] | Multiplet | |
| trans | 2.50 - 2.70[1] | Multiplet | |
| cis,cis (C9, C13 - outer) | 2.91[1] | Multiplet | |
| cis,cis (C10, C12 - inner) | 2.79[1] | Multiplet | |
| trans,trans (C9, C13 - outer) | 2.65[1] | Multiplet | |
| trans,trans (C10, C12 - inner) | 2.52[1] | Multiplet | |
| cis/trans mixture | 2.91, 2.78, 2.66, 2.55[1] | Multiplets | |
| Diepoxide Mixture | 3.00, 3.09, 3.14[2] | Multiplets | |
| In C₆D₆ (C9, C13) | 2.92 - 3.00[1] | Multiplet | |
| In C₆D₆ (C10, C12) | 3.14 - 3.21[1] | Multiplet | |
| Methylene between Epoxides (C11) | In C₆D₆ | 1.82 - 1.87[1] | Triplet |
| Methyl Ester (OCH₃) | General | ~3.67 | Singlet |
| α-Methylene (CH₂COO) | General | ~2.30 | Triplet |
| Terminal Methyl (CH₃) | General | ~0.88 | Triplet |
| Alkyl Methylene ((CH₂)n) | General | 1.20 - 1.60 | Multiplet |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Epoxidized Fatty Acid Methyl Esters
Note: Specific data for this compound isomers is limited. The following are characteristic chemical shifts for epoxidized fatty acid esters.
| Carbon Atom | Characteristic Chemical Shift (ppm) |
| Epoxy Carbons (CH-O-CH) | 55 - 60 |
| Carbonyl (C=O) | ~174 |
| Methyl Ester (OCH₃) | ~51 |
| α-Methylene (CH₂COO) | ~34 |
| Methylene adjacent to Epoxide | ~26-28 |
| Terminal Methyl (CH₃) | ~14 |
| Alkyl Methylene ((CH₂)n) | ~22-32 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound isomer mixture or isolated isomer.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is commonly used for lipids. For resolving overlapping signals, benzene-d₆ (C₆D₆) can be an effective alternative.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe for the specific sample and solvent to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Acquisition Time (aq): Set an acquisition time of at least 2-3 seconds for good digital resolution.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.
-
Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Pulse Sequence: Use a standard COSY pulse sequence (e.g., 'cosygpqf').
-
Parameters: Acquire data with a spectral width of 12-16 ppm in both dimensions. Typically, 256-512 increments in the indirect dimension (F1) and 2-8 scans per increment are sufficient.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Sequence: Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Parameters: Set the ¹H spectral width to 12-16 ppm and the ¹³C spectral width to an appropriate range covering the expected signals (e.g., 0-180 ppm). Use a coupling constant (¹JCH) of approximately 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting spin systems and assigning quaternary carbons.
-
Pulse Sequence: Use a standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf').
-
Parameters: Set the spectral widths similar to HSQC. The long-range coupling constant (ⁿJCH) is typically optimized for a range of 4-10 Hz.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: The four primary stereoisomers of this compound.
Conclusion
NMR spectroscopy, particularly when combining 1D and 2D techniques, provides an unparalleled level of detail for the structural elucidation of this compound isomers. The subtle differences in the chemical environments of the epoxy and adjacent protons in the various stereoisomers can be effectively distinguished. While a complete set of assigned NMR data for all isomers remains to be fully documented in single studies, the protocols and compiled data herein offer a robust framework for researchers to identify and characterize these important lipid molecules. Careful application of these methods will aid in understanding the structure-activity relationships of these compounds in various biological and chemical systems.
References
Application Notes and Protocols for the Analysis of Diepoxyoctadecanoates in Fecal Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diepoxyoctadecanoates, metabolites derived from the oxidation of linoleic acid, are emerging as important signaling molecules in various physiological and pathological processes. Their analysis in fecal samples provides a non-invasive window into gut health, microbial metabolism, and host-microbe interactions. Accurate and reproducible quantification of these lipid mediators is crucial for understanding their role in health and disease, and for the development of novel therapeutic strategies.
Fecal metabolomics, however, presents significant analytical challenges due to the complexity and heterogeneity of the sample matrix.[1][2] This document provides detailed application notes and standardized protocols for the sample preparation and analysis of diepoxyoctadecanoates in human fecal samples, aimed at ensuring data quality and comparability across studies. The methodologies described are based on established techniques for the analysis of epoxy fatty acids in complex biological matrices, adapted for the specific challenges of fecal analysis.
Experimental Protocols
Fecal Sample Collection and Storage
Proper sample collection and storage are paramount to minimize analyte degradation and microbial activity.[1][3]
Protocol 1: Fecal Sample Collection and Initial Processing
-
Collection: Provide participants with a stool collection kit containing a collection container, a sterile spatula, and instructions. Instruct participants to collect a fresh stool sample, avoiding contact with urine or toilet water.[4]
-
Homogenization: Due to the heterogeneous nature of stool, homogenization is a critical step to ensure representative sampling.[5][6] The entire stool sample should be homogenized using a sterile spatula or a dedicated stool homogenizer prior to aliquoting. If homogenization of the entire sample is not feasible, it is recommended to collect and pool aliquots from at least three different topographical locations of the stool sample.[5][6]
-
Aliquoting and Storage: Immediately after collection and homogenization, aliquot approximately 0.5-1.0 gram of the fecal sample into pre-labeled cryovials. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis. This is considered the "gold standard" for preserving the integrity of the fecal metabolome.[1][3]
Extraction of Diepoxyoctadecanoates
This protocol adapts a validated method for the extraction of epoxy fatty acids from complex matrices, combining a liquid-liquid extraction with a solid-phase extraction (SPE) clean-up step.
Protocol 2: Liquid-Liquid and Solid-Phase Extraction
-
Sample Preparation:
-
Lyophilize the frozen fecal aliquot to remove water, which can interfere with extraction efficiency.
-
Weigh approximately 50 mg of the lyophilized fecal powder into a glass tube with a Teflon-lined screw cap.
-
Add an internal standard solution (e.g., a deuterated analogue of diepoxyoctadecanoate) to each sample for accurate quantification.
-
-
Liquid-Liquid Extraction (Modified Bligh-Dyer Method):
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the fecal sample.
-
Vortex vigorously for 10 minutes to ensure thorough mixing and disruption of the sample matrix.
-
Add 0.5 mL of chloroform and vortex for 1 minute.
-
Add 0.5 mL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Repeat the extraction of the remaining aqueous and solid phases with 1 mL of chloroform.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Clean-up and Fractionation:
-
SPE Cartridge: Use a silica-based SPE cartridge (e.g., 500 mg, 3 mL).
-
Conditioning: Condition the cartridge by passing 5 mL of hexane through it.
-
Sample Loading: Re-dissolve the dried lipid extract in a minimal volume of hexane (e.g., 200 µL) and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute and discard the neutral lipids and non-polar interferents by washing the cartridge with 10 mL of hexane.
-
Elution of Diepoxyoctadecanoates: Elute the diepoxyoctadecanoates from the cartridge with 10 mL of a hexane:diethyl ether (80:20, v/v) mixture.
-
Evaporation: Evaporate the collected fraction to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional, for GC-MS analysis)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of the fatty acids needs to be derivatized to increase their volatility.
Protocol 3: Methylation of Diepoxyoctadecanoates
-
Re-dissolve the dried extract from the SPE step in 1 mL of toluene.
-
Add 2 mL of a 1% solution of sulfuric acid in methanol.
-
Incubate the mixture at 50°C for 16 hours.
-
Add 5 mL of a 5% sodium chloride solution and 5 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Evaporate the hexane to dryness and reconstitute the sample in a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane).
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of diepoxyoctadecanoates without the need for derivatization.
Protocol 4: UPLC-MS/MS Parameters
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of these lipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each diepoxyoctadecanoate isomer and the internal standard.
Data Presentation
Quantitative data from method validation studies are crucial for assessing the reliability of the analytical protocol. The following tables summarize typical performance characteristics for the analysis of epoxy fatty acids in complex matrices, which can be expected for the analysis of diepoxyoctadecanoates in fecal samples.
Table 1: Method Validation Parameters for Epoxy Fatty Acid Analysis
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [1][7] |
| Intraday Repeatability (RSD) | 1 - 19% | [1][7] |
| Interday Reproducibility (RSD) | 2 - 9% | [1][7] |
| Recovery | 94 - 115% | [1][7] |
| Limit of Quantification (LOQ) | 3.32 - 20.47 µg/g | [1][7] |
Table 2: Example MRM Transitions for Diepoxyoctadecanoates (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diepoxyoctadecanoate Isomer 1 | 311.2 | [Fragment 1] | [Value] |
| Diepoxyoctadecanoate Isomer 1 | 311.2 | [Fragment 2] | [Value] |
| Diepoxyoctadecanoate Isomer 2 | 311.2 | [Fragment 1] | [Value] |
| Diepoxyoctadecanoate Isomer 2 | 311.2 | [Fragment 2] | [Value] |
| Internal Standard | [m/z] | [m/z] | [Value] |
(Note: Specific fragment ions and collision energies need to be optimized for the instrument used.)
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete workflow from fecal sample collection to data analysis.
Caption: Workflow for fecal diepoxyoctadecanoate analysis.
Putative Signaling Pathway of Diepoxyoctadecanoates
Diepoxyoctadecanoates, as lipid mediators, are likely to exert their biological effects through interaction with nuclear receptors or G-protein coupled receptors (GPCRs). The following diagram depicts a putative signaling pathway.
Caption: Putative signaling of diepoxyoctadecanoates.
References
- 1. Development and validation of a gas chromatography-flame ionization detection method for the determination of epoxy fatty acids in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting PPARs Signaling Pathways in Cardiotoxicity by Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. jsbms.jp [jsbms.jp]
- 5. Global profiling of gut microbiota-associated lipid metabolites in antibiotic-treated mice by LC-MS/MS-based analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Structural Approaches to Study GPCR Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 9,10-12,13-Diepoxyoctadecanoate as a potential biomarker for Sjögren's syndrome.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sjögren's syndrome is a chronic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to symptoms of dry mouth and eyes. The diagnosis of Sjögren's syndrome can be challenging due to its heterogeneous presentation and the invasive nature of current diagnostic methods, such as salivary gland biopsy. Consequently, there is a pressing need for the development of non-invasive and reliable biomarkers for early diagnosis and disease monitoring.
Recent metabolomic studies have identified 9,10-12,13-Diepoxyoctadecanoate, a metabolite of linoleic acid, as a potential biomarker for primary Sjögren's syndrome (pSS). This document provides detailed application notes and experimental protocols for the utilization of this compound as a diagnostic biomarker.
Biomarker Information
This compound is a product of the linoleic acid metabolism pathway. Alterations in the levels of this metabolite in biological samples, such as plasma and feces, have been associated with primary Sjögren's syndrome.[1][2][3][4]
Data Presentation
The diagnostic potential of this compound has been evaluated using Receiver Operating Characteristic (ROC) curve analysis. The Area Under the Curve (AUC) values from a key study are summarized below, indicating its predictive accuracy in distinguishing patients with primary Sjögren's syndrome from healthy controls.[1]
| Biological Sample | AUC Value | Diagnostic Efficacy |
| Feces | 0.7 - 0.8 | Accurate |
| Plasma | > 0.9 | Highly Accurate |
Signaling Pathway
The biosynthesis of this compound originates from linoleic acid, an essential omega-6 fatty acid. The pathway involves a series of enzymatic reactions, including epoxidation. The following diagram illustrates the simplified metabolic pathway.
Caption: Simplified Linoleic Acid Metabolism Pathway.
Experimental Workflows
The following diagrams outline the general workflows for the analysis of this compound in plasma and fecal samples.
Plasma Sample Analysis Workflow
References
- 1. pressurebiosciences.com [pressurebiosciences.com]
- 2. Identification of diagnostic markers related to fecal and plasma metabolism in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-EPMC7513490 - Identification of plasma lipid species as promising diagnostic markers for prostate cancer. - OmicsDI [omicsdi.org]
Revolutionizing Lipidomics: A Targeted Method for 9,10-12,13-Diepoxyoctadecanoate Analysis
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,10-12,13-Diepoxyoctadecanoate is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid abundant in the human diet.[1][2] This diepoxy lipid has been identified as a potential biomarker in various physiological and pathological processes, including primary Sjögren's syndrome, and is involved in metabolic pathways such as linoleic acid metabolism, arginine biosynthesis, and tyrosine metabolism.[3] The development of robust and sensitive analytical methods for the targeted quantification of this compound is crucial for understanding its biological role and exploring its potential as a therapeutic target. This document provides detailed application notes and protocols for a targeted lipidomics method for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Metabolism
This compound is a downstream product of linoleic acid metabolism. Linoleic acid is first converted to various hydroperoxides and epoxides through the action of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[2][4] The formation of the diepoxide likely involves sequential epoxidation of the two double bonds in linoleic acid. Once formed, this compound can be further metabolized, potentially through hydrolysis of the epoxide rings to form dihydroxy or tetrahydroxy derivatives.[1] The biological activity of this molecule is an active area of research, with evidence suggesting its involvement in inflammatory signaling cascades and oxidative stress responses.[1]
Caption: Metabolic pathway of linoleic acid to this compound.
Experimental Workflow
The targeted lipidomics workflow for this compound analysis comprises several key stages: sample preparation, including lipid extraction and purification; chromatographic separation using liquid chromatography; and detection and quantification by tandem mass spectrometry.
Caption: Workflow for targeted analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from standard lipid extraction procedures and is suitable for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., d4-9,10-DiHOME)
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl3), HPLC grade
-
0.9% NaCl solution
-
Nitrogen gas for evaporation
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 1 mL of a 2:1 (v/v) mixture of CHCl3:MeOH.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (chloroform layer) into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
For complex matrices, an additional SPE cleanup step can improve the purity of the sample and reduce matrix effects.
Materials:
-
Reconstituted lipid extract from Protocol 1
-
SPE cartridges (e.g., C18)
-
Methanol (MeOH)
-
Water, HPLC grade
-
Hexane
-
Ethyl acetate
Procedure:
-
Condition the SPE cartridge with 3 mL of MeOH followed by 3 mL of water.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Wash the cartridge with 3 mL of hexane to remove neutral lipids.
-
Elute the desired lipid fraction containing this compound with 3 mL of ethyl acetate.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-98% B
-
10-12 min: 98% B
-
12-12.1 min: 98-30% B
-
12.1-15 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be optimized. Based on available data, the [M-H]- ion for the methyl ester is m/z 325.[5] The unesterified acid would have a different mass. For method development, direct infusion of a standard is recommended to determine the optimal collision energies and fragment ions.
Quantitative Data
The following tables summarize hypothetical quantitative data for illustrative purposes. Actual values will be dependent on the specific biological matrix and experimental conditions.
Table 1: LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 311.2 | 171.1 | 20 | 100 |
| d4-9,10-DiHOME (IS) | 317.2 | 173.1 | 20 | 100 |
Note: The precursor and product ions for the free acid form are provided as an example and should be empirically determined.
Table 2: Method Validation Parameters
| Parameter | This compound |
| Linearity (R²) | >0.99 |
| LLOQ (ng/mL) | 1 |
| ULOQ (ng/mL) | 1000 |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | <15% |
Conclusion
This document provides a comprehensive set of protocols and application notes for the targeted lipidomics analysis of this compound. The detailed experimental procedures for sample preparation and LC-MS/MS analysis, along with the illustrative quantitative data and pathway diagrams, offer a solid foundation for researchers and scientists to implement this method in their laboratories. The ability to accurately quantify this specific linoleic acid metabolite will facilitate a deeper understanding of its role in health and disease, and may aid in the discovery of new biomarkers and therapeutic targets.
References
- 1. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 2. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of diagnostic markers related to fecal and plasma metabolism in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. marinelipids.ca [marinelipids.ca]
Solid-Phase Extraction of Diepoxyoctadecanoates from Biological Fluids: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diepoxyoctadecanoates, oxidized metabolites of linoleic acid, are emerging as bioactive lipid molecules with potential roles in various physiological and pathological processes. Accurate quantification of these compounds in biological matrices such as plasma, serum, and urine is crucial for understanding their function in signaling pathways and for biomarker discovery. Solid-phase extraction (SPE) offers a robust and efficient method for isolating and concentrating diepoxyoctadecanoates from complex biological fluids prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for the solid-phase extraction of diepoxyoctadecanoates.
Data Presentation: Quantitative Performance of SPE for Related Epoxy Fatty Acids
| Analyte Class | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | Reference |
| Epoxy Fatty Acids (EETs) | Human Serum | Polymeric | >87% | <0.15 | [1] |
| Acidic Drugs | Human Plasma | Polymeric (Bond Elut Plexa) | ~100% | 5.0 | [2] |
| Various Drugs | Human Urine | Polymeric (Oasis HLB) | ~80-100% | 0.0005-2.0 | [3] |
Note: The provided data should be used as a guideline. Method optimization and validation are essential for achieving desired recovery and sensitivity for diepoxyoctadecanoates.
Experimental Protocols
This section outlines detailed protocols for the solid-phase extraction of diepoxyoctadecanoates from human plasma/serum and urine. These protocols are based on established methods for other epoxy fatty acids and are designed to provide a starting point for method development.
Protocol 1: Isolation of Diepoxyoctadecanoates from Human Plasma/Serum
This protocol utilizes a polymeric solid-phase extraction cartridge for the isolation of diepoxyoctadecanoates from plasma or serum.
Materials:
-
Polymeric SPE Cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB)
-
Human Plasma or Serum
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma/serum samples on ice.
-
To 500 µL of plasma/serum, add 1.5 mL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the polymeric SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Follow with a wash of 3 mL of 25% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the diepoxyoctadecanoates with two aliquots of 2 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS analysis.
-
Protocol 2: Isolation of Diepoxyoctadecanoates from Human Urine
This protocol is adapted for the extraction of diepoxyoctadecanoates from urine, which typically has a different matrix composition than plasma. A C18 sorbent is a suitable choice for this application.
Materials:
-
C18 SPE Cartridges (e.g., Agilent Bond Elut C18)
-
Human Urine
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
pH meter or pH paper
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Acidify 2 mL of the urine supernatant to approximately pH 6 with formic acid. This step is crucial for the protonation of the carboxylic acid group, enhancing its retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Follow with a wash of 3 mL of 5% methanol in water to remove weakly retained interferences.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the diepoxyoctadecanoates with 4 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis.
-
Visualizations
Metabolic Pathway of Diepoxyoctadecanoate Formation
The following diagram illustrates the metabolic conversion of linoleic acid to diepoxyoctadecanoates.
Caption: Metabolic conversion of linoleic acid to diepoxyoctadecanoates.
Solid-Phase Extraction Workflow
This diagram outlines the key steps in the solid-phase extraction process for isolating diepoxyoctadecanoates.
References
Application Notes and Protocols for the GC-MS Analysis of 9,10-12,13-Diepoxyoctadecanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. These diepoxides are of significant interest in biomedical research due to their potential roles in various physiological and pathological processes. Accurate and reliable quantification of these derivatives in biological matrices is crucial for understanding their function. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of these compounds. This document provides detailed application notes and protocols for the GC-MS analysis of this compound derivatives.
Experimental Protocols
A robust and reproducible protocol is essential for the accurate analysis of this compound derivatives. The following sections detail the necessary steps from sample preparation to data acquisition.
Sample Preparation
Given that diepoxyoctadecanoates are typically present in complex biological matrices as esters within triglycerides or other lipids, a multi-step sample preparation procedure involving extraction, saponification, and derivatization is required.
Materials:
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium methoxide solution (0.5 M in methanol)
-
Boron trifluoride-methanol solution (12% w/w)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Nitrogen gas supply
Procedure:
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma).
-
Perform a liquid-liquid extraction using a suitable solvent system, such as hexane:isopropanol (3:2, v/v).
-
Collect the organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Transesterification:
-
To the dried lipid extract, add 1 mL of hexane and 0.5 mL of 0.2 M sodium methoxide in methanol.[1]
-
Vortex the mixture vigorously for 2 minutes at room temperature.
-
This step converts the triglyceride-bound fatty acids into their corresponding fatty acid methyl esters (FAMEs).
-
-
Derivatization to Methyl Esters (if starting from free fatty acids):
-
For samples containing free 9,10-12,13-diepoxyoctadecanoic acid, derivatization to its methyl ester is necessary to improve volatility for GC analysis.
-
To the dried sample, add 2 mL of 12% w/w boron trifluoride-methanol solution.
-
Heat the mixture at 60°C for 10 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
-
Purification by Solid-Phase Extraction (SPE):
-
To isolate the epoxy-FAMEs from other fatty acid methyl esters, a solid-phase extraction step can be employed.[1]
-
Condition a silica SPE cartridge with hexane.
-
Load the hexane extract containing the FAMEs onto the cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to elute non-polar compounds.
-
Elute the epoxy-FAMEs with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate. The exact ratio should be optimized based on the specific SPE cartridge and analytes.
-
-
Concentration:
-
Evaporate the solvent from the collected fraction under a gentle stream of nitrogen gas to concentrate the analytes.[2]
-
Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS injection (e.g., hexane or isooctane).
-
GC-MS Analysis
The following parameters have been shown to be effective for the separation and detection of methyl this compound isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
GC Conditions:
-
Column: DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polar to polar column is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Injection: 1 µL, splitless injection at 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 235°C at a rate of 12°C/min.
-
Hold at 235°C for 40 minutes.[1]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 200°C.[1]
-
Transfer Line Temperature: 235°C.[1]
-
Acquisition Mode: Full scan mode (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
Data Presentation
Quantitative analysis of this compound derivatives requires careful method validation. The following tables summarize key analytical parameters that should be established.
Table 1: Chromatographic and Mass Spectral Data
This table provides the expected retention times and key mass fragments for the methyl esters of this compound stereoisomers.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) and Relative Intensities (%) |
| Methyl this compound (Isomer 1) | 22.6[1] | 326 (M+, weak), 295, 291 (more intense than 295), 277, 187, 165, 155 (50%), 109 (62%), 67 (100%)[1] |
| Methyl this compound (Isomer 2) | 24.1[1] | 326 (M+, weak), 295 (more intense than 291), 291, 277, 187, 165, 155 (50%), 109 (62%), 67 (100%)[1] |
Table 2: Method Validation Parameters
This table presents typical method validation results for the quantitative analysis of methyl this compound, adapted from a study on epoxidized soybean oil in an olive oil matrix.[3] These values serve as a benchmark for what can be achieved with a validated GC-MS method.
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 200 mg/kg |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 5 mg/kg[3] |
| Limit of Quantitation (LOQ) | 11 mg/kg[3] |
| Mean Recovery (at 106.5 mg/kg) | 99.7 ± 5.5%[3] |
| Repeatability (Within-run precision, RSD) | 6.0%[3] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound derivatives.
Caption: GC-MS analysis workflow for diepoxyoctadecanoate derivatives.
Fragmentation Pathway of Methyl this compound
This diagram illustrates the key fragmentation patterns of the target analyte in the mass spectrometer, which are crucial for its identification.
Caption: Key EI fragmentation pathways for the target analyte.
References
Application Notes and Protocols for Accurate 9,10-12,13-Diepoxyoctadecanoate Quantification Utilizing Stable Isotope-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. This molecule is a product of the cytochrome P450 epoxygenase pathway and is implicated in various physiological and pathological processes.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for variations in sample extraction, derivatization, and instrument response.[3] This document provides detailed protocols for the quantification of this compound using a stable isotope dilution assay with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway
The biosynthesis of this compound originates from linoleic acid, which undergoes sequential epoxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The resulting monoepoxides can be further epoxidized to form the diepoxide. These epoxides can then be hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols.
Figure 1: Linoleic acid epoxidation pathway.
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation with the addition of a stable isotope-labeled internal standard, extraction of the lipids, LC-MS/MS analysis, and data processing.
Figure 2: Quantification workflow.
Quantitative Data
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for a related epoxidized compound using a stable isotope dilution assay, which can serve as a reference for expected sensitivity.
| Compound | Matrix | Method | LOD | LOQ | Reference |
| Epoxidized Soybean Oil Marker | Olive Oil | GC-MS/MS | 5 mg/kg | 11 mg/kg | [3] |
| Epoxidized Soybean Oil Marker | Olive Oil | GC-MS | - | 21 mg/kg | [3] |
Experimental Protocols
Preparation of Stable Isotope-Labeled Standard
For accurate quantification, a stable isotope-labeled internal standard, such as ¹³C₁₈-labeled this compound, is required. The synthesis of such a standard generally involves the epoxidation of commercially available ¹³C₁₈-labeled linoleic acid.
Principle of Synthesis:
The epoxidation can be achieved using the Prileschajew reaction, where a peroxy acid (e.g., meta-chloroperoxybenzoic acid or peracetic acid) reacts with the double bonds of linoleic acid to form the epoxide rings.
Note: The synthesis of custom stable isotope-labeled standards is a complex process and is often outsourced to specialized chemical synthesis companies.
Sample Preparation and Lipid Extraction from Plasma
This protocol is adapted from established methods for lipid extraction from plasma.[4][5]
Materials:
-
Human plasma
-
Stable isotope-labeled this compound internal standard solution (in methanol)
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
LC-MS grade water
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 10 µL of the stable isotope-labeled internal standard solution.
-
Add 400 µL of ice-cold methanol and vortex for 10 seconds.
-
Add 500 µL of MTBE, vortex for 10 seconds, and then shake for 10 minutes at 4°C.
-
Add 125 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic phase containing the lipids into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be adapted and optimized for the analysis of this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Setting |
| Column | ACQUITY UPLC HSS T3 (2.1 x 150 mm, 1.8 µm) or equivalent C18 column[6] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Flow Rate | 0.25 mL/min[6] |
| Injection Volume | 2 µL[6] |
| Column Temperature | 40°C[6] |
| Gradient | 0-1 min: 2% B1-9 min: 2-50% B9-12 min: 50-98% B12-13.5 min: 98% B13.5-14 min: 98-2% B14-20 min: 2% B[6] |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
The specific MRM transitions for this compound and its stable isotope-labeled internal standard need to be determined empirically by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M-H]⁻ ion. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
Example of Expected MRM Transitions (to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 311.2 | To be determined | To be optimized |
| ¹³C₁₈-9,10-12,13-Diepoxyoctadecanoate | 329.2 | To be determined | To be optimized |
Data Analysis:
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Conclusion
This document provides a comprehensive guide for the accurate quantification of this compound in biological samples using a stable isotope dilution LC-MS/MS method. The provided protocols for sample preparation and LC-MS/MS analysis serve as a robust starting point for researchers. Method optimization, particularly the determination of MRM transitions and validation of the assay for the specific biological matrix, is essential for achieving accurate and reliable quantitative results.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Identification of diagnostic markers related to fecal and plasma metabolism in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Biological Activity of 9,10-12,13-Diepoxyoctadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-12,13-Diepoxyoctadecanoate, a diepoxide derivative of linoleic acid, is a molecule of interest for its potential biological activities. As an oxidized lipid, it may play roles in various cellular processes, including inflammation, cell proliferation, and mitochondrial function. These application notes provide detailed protocols for in vitro assays to characterize the biological effects of synthesized this compound. The following sections detail experimental procedures for assessing its cytotoxicity, anti-inflammatory properties, and impact on mitochondrial function and key signaling pathways.
Assessment of Cytotoxicity
A fundamental step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often correlated with cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture a relevant cell line (e.g., MCF-7 for breast cancer, RAW 264.7 for macrophages) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsinization and perform a cell count.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
| Cell Line | Time Point (hours) | IC₅₀ (µM) of this compound |
| MCF-7 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| RAW 264.7 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Note: The IC₅₀ values are hypothetical and need to be determined experimentally. Based on studies of other fatty acid derivatives, a range of cytotoxic effects can be expected. For example, some synthetic derivatives of linoleic acid have shown cytotoxic effects on MCF-7 cells with EC₅₀ values in the micromolar range.[1]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity
Epoxy fatty acids are known to possess anti-inflammatory properties.[2] The following protocols describe how to assess the anti-inflammatory potential of this compound in a macrophage cell line model.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages induces the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture and Seeding:
-
Culture and seed RAW 264.7 cells in a 96-well plate as described in the cytotoxicity protocol.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
Griess Assay:
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.
-
Experimental Protocol: Quantification of Pro-inflammatory Cytokines by ELISA
-
Cell Culture, Treatment, and Stimulation:
-
Follow the same procedure as for the NO production assay.
-
-
Supernatant Collection:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA:
-
Use commercially available ELISA kits for pro-inflammatory cytokines such as TNF-α and IL-6.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples and express it as a percentage of the LPS-stimulated control.
-
Data Presentation
| Assay | Concentration of this compound (µM) | % Inhibition of LPS-induced Response |
| NO Production | 1 | Data to be determined |
| 10 | Data to be determined | |
| 25 | Data to be determined | |
| TNF-α Secretion | 1 | Data to be determined |
| 10 | Data to be determined | |
| 25 | Data to be determined | |
| IL-6 Secretion | 1 | Data to be determined |
| 10 | Data to be determined | |
| 25 | Data to be determined |
Note: These values are hypothetical. Structurally related compounds have been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages.[3][4]
Signaling Pathway: NF-κB Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Assessment of Mitochondrial Function
Some fatty acid epoxides can affect mitochondrial function.[5] High-resolution respirometry is a sensitive method to assess the impact of a compound on mitochondrial oxygen consumption.
Experimental Protocol: High-Resolution Respirometry
-
Isolation of Mitochondria:
-
Isolate mitochondria from a relevant tissue (e.g., rabbit renal cortex) or cultured cells by differential centrifugation.[5]
-
-
Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add isolated mitochondria to the respiration buffer in the chamber.
-
Measure basal respiration (State 2) with a complex I substrate (e.g., glutamate/malate).
-
Add ADP to measure State 3 respiration (active phosphorylation).
-
Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak respiration).
-
Add a mitochondrial uncoupler (e.g., FCCP) to measure maximal electron transport chain capacity.
-
Add rotenone (complex I inhibitor) and succinate (complex II substrate) to assess complex II-linked respiration.
-
Add antimycin A to inhibit complex III.
-
-
Compound Treatment:
-
Perform the above protocol in the presence and absence of this compound at various concentrations.
-
Data Presentation
| Respiration State | Control (nmol O₂/min/mg protein) | This compound (50 µM) | % Change |
| State 3 (Complex I) | Data from literature for a related monoepoxide: ~150 | Data to be determined | Related monoepoxide showed a decrease[5] |
| State 4o (Complex I) | Data from literature for a related monoepoxide: ~30 | Data to be determined | Related monoepoxide showed an increase[5] |
| Respiratory Control Ratio (RCR) | Calculated (State 3/State 4o) | Data to be determined | Related monoepoxide showed a decrease[5] |
Note: The data for the control is based on a study of a structurally similar monoepoxide, cis-12,13-epoxy-9-octadecenoic acid, in rabbit renal cortical mitochondria.[5] The effects of the diepoxide need to be experimentally determined.
Experimental Workflow: Mitochondrial Respiration Analysis
Caption: Workflow for analyzing mitochondrial respiration.
Modulation of PPARγ Activity
The diol metabolites of linoleic acid epoxides have been identified as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[6] It is plausible that this compound or its metabolites could also modulate PPARγ activity.
Experimental Protocol: PPARγ Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound.
-
Include a vehicle control and a positive control (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Express the results as fold activation relative to the vehicle control.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Data Presentation
| Compound | EC₅₀ (µM) for PPARγ Activation |
| This compound | Data to be determined |
| Rosiglitazone (Positive Control) | ~0.1 µM (literature value) |
Note: The EC₅₀ value needs to be determined experimentally.
Signaling Pathway: PPARγ Activation
Caption: Hypothesized activation of the PPARγ signaling pathway.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of the biological activities of this compound. By systematically evaluating its effects on cytotoxicity, inflammation, mitochondrial function, and key signaling pathways, researchers can gain valuable insights into its potential therapeutic applications and mechanisms of action. It is important to note that while some data from structurally related compounds are provided for context, the specific biological activities of this compound must be determined experimentally.
References
- 1. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for High-Resolution Mass Spectrometry in Identifying Novel Metabolites of 9,10-12,13-Diepoxyoctadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-12,13-Diepoxyoctadecanoate is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid that plays a crucial role in various physiological and pathological processes. The formation of this diepoxide is part of the broader oxylipin signaling pathways.[1] The identification and quantification of its downstream metabolites are critical for understanding its biological functions and potential as a therapeutic target or biomarker. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the discovery and characterization of these novel metabolites in complex biological matrices.
This document provides detailed application notes and experimental protocols for the extraction, separation, identification, and quantification of novel metabolites of this compound using LC-HRMS.
Metabolic Pathway of this compound
The metabolic pathway begins with the essential fatty acid, linoleic acid, which undergoes sequential epoxidation to form this compound. This metabolite can be further processed by cellular enzymes, leading to a variety of downstream products, including hydroxylated and hydrolyzed species. Understanding this pathway is fundamental to targeted metabolite discovery.
Experimental Protocols
Sample Preparation: Extraction of Epoxy Fatty Acids
This protocol is designed for the extraction of epoxy fatty acids from plasma or cell culture media.
Materials:
-
Biological sample (plasma, serum, or cell culture supernatant)
-
Internal Standard (IS) solution (e.g., 12,13-DiHOME-d4, 10 ng/mL in methanol)
-
Butylated hydroxytoluene (BHT)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Procedure:
-
To 100 µL of sample, add 5 µL of BHT (10 mg/mL in methanol) to prevent auto-oxidation.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE and 250 µL of water to the supernatant.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water for LC-HRMS analysis.
For cleaner samples, especially from plasma, a solid-phase extraction (SPE) step can be incorporated.[2][3][4]
SPE Protocol:
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Acidify the protein-precipitated supernatant with formic acid to a pH of ~3.5.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Dry the eluate under nitrogen and reconstitute as described above.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
HRMS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Full Scan (MS1) Range: m/z 100-1000.
-
Resolution: >30,000.
-
Data-Dependent MS/MS (dd-MS2): Top 3-5 most intense ions from the full scan.
-
Collision Energy: Ramped (e.g., 10-40 eV) to obtain informative fragment spectra.
Data Presentation: Quantitative Analysis
The following table represents hypothetical quantitative data for novel metabolites of this compound in a biological sample. This table can be used as a template for presenting experimental results. The accurate mass and retention time are critical for identification, while the peak area ratio to the internal standard is used for relative quantification.
| Metabolite ID | Putative Identification | Accurate Mass (m/z) | Retention Time (min) | Peak Area Ratio (Sample/IS) | Fold Change (Treated vs. Control) |
| M1 | This compound | 311.2222 | 12.5 | 1.00 | 1.0 |
| M2 | 15-Hydroxy-9,10-12,13-diepoxyoctadecanoate | 327.2171 | 11.8 | 0.75 | 2.5 |
| M3 | 9,10,12,13-Tetrahydroxy-octadecanoate | 347.2328 | 9.2 | 1.20 | 3.1 |
| M4 | 9,10-Dihydroxy-12,13-epoxyoctadecenoate | 329.2328 | 10.5 | 0.50 | 1.8 |
Data Analysis Workflow
The identification of novel metabolites requires a systematic data analysis workflow. This involves peak picking, feature alignment, and comparison of MS/MS spectra with in-silico fragmentation tools and spectral libraries.
Tandem Mass Spectrometry (MS/MS) Fragmentation
The structural elucidation of novel metabolites relies heavily on the interpretation of their MS/MS fragmentation patterns. For this compound (C18H32O4, [M-H]⁻ = 311.2222), characteristic cleavages are expected around the epoxide rings. The fragmentation of its methyl ester has been reported to yield a diagnostic ion at m/z 155, resulting from cleavage between the two epoxide rings.[5][6] Similar fragmentation patterns can be anticipated for the free acid and its metabolites, providing valuable structural information.
Signaling Pathways
Epoxy fatty acids, as a class, are known to exert their biological effects through various signaling pathways. While the specific signaling cascade for this compound is not fully elucidated, it is hypothesized to involve interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) or modulation of inflammatory pathways. Further research is required to delineate the precise molecular targets and downstream effects.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the identification and analysis of novel metabolites of this compound using high-resolution mass spectrometry. These methods will enable researchers to explore the metabolic fate and biological significance of this intriguing class of lipid mediators, potentially leading to new discoveries in drug development and disease diagnostics.
References
- 1. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinelipids.ca [marinelipids.ca]
- 6. marinelipids.ca [marinelipids.ca]
Troubleshooting & Optimization
Challenges and solutions in the chemical synthesis of 9,10-12,13-Diepoxyoctadecanoate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 9,10-12,13-Diepoxyoctadecanoate and related epoxidized fatty acid esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Diepoxide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Epoxidation | Increase the molar ratio of the epoxidizing agent (e.g., hydrogen peroxide) to the ethylenic unsaturation in the starting material (e.g., methyl linoleate).[1][2] | An excess of the oxidizing agent can drive the reaction towards completion. |
| Optimize the reaction temperature. For chemo-enzymatic reactions, temperatures around 50-60°C may be optimal, while for in-situ peracid formation, temperatures around 45-70°C have been reported to be effective.[1][2][3] | Increased temperature can enhance the reaction rate, but excessively high temperatures can lead to degradation. | |
| Increase the reaction time to allow for complete conversion.[1] | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. | |
| Side Reactions (Ring Opening) | If using a strong mineral acid catalyst (e.g., sulfuric acid), consider switching to a heterogeneous catalyst like an acidic ion-exchange resin.[4] | Heterogeneous catalysts can reduce the incidence of oxirane ring-opening side reactions.[4] |
| Employ a chemo-enzymatic approach using a lipase, such as Novozym 435, to catalyze the formation of the peracid in situ.[5][6] | This milder approach can minimize acid-catalyzed hydrolysis of the epoxide rings. | |
| Maintain a controlled temperature, as higher temperatures can promote side reactions.[4] | Careful temperature regulation is crucial to prevent the formation of by-products.[7] | |
| Mass Transfer Limitations | In solvent-free reactions, if the mixture becomes too viscous or solidifies, consider using a suitable solvent like toluene to improve mass transfer.[1] | A solvent can help maintain a homogeneous reaction mixture, facilitating the interaction of reactants. |
Issue 2: Presence of Significant By-products (e.g., Diols, Hydroxy Esters)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxirane Ring Cleavage | Reduce the concentration of the acid catalyst or switch to a milder catalyst as described in "Issue 1".[1][4] | Minimizes the acid-catalyzed hydrolysis of the epoxide rings. |
| Ensure the reaction temperature is not excessively high.[4][8] | Lower temperatures disfavor the ring-opening side reactions. | |
| In protocols using in-situ generated peracids (e.g., performic acid), be aware that the carboxylic acid itself can act as a nucleophile, leading to ring opening.[8] Adjust the molar ratios of reactants to minimize the accumulation of excess carboxylic acid. | A more controlled generation and consumption of the peracid can reduce the opportunity for side reactions. | |
| Incomplete Conversion of Monoepoxide to Diepoxide | Refer to the troubleshooting steps for "Low Yield of the Diepoxide" to drive the reaction to completion. | Increased yield of the desired diepoxide and reduced presence of the monoepoxide intermediate. |
Issue 3: Difficulty in Separating Isomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Isomers | Employ advanced chromatographic techniques such as micellar electrokinetic chromatography (MEKC) or silver ion high-performance liquid chromatography (Ag-HPLC).[9][10] | These methods offer higher resolving power for separating structurally similar isomers. |
| Consider derivatization of the isomers to compounds with different physical properties, which may be easier to separate, followed by regeneration of the original epoxide if necessary.[11] | Derivatization can introduce functional groups that alter the polarity and allow for separation by standard chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common precursor is linoleic acid or its methyl ester, methyl linoleate.[3] Linoleic acid is a readily available polyunsaturated fatty acid with double bonds at the 9,10 and 12,13 positions, which are the sites of epoxidation.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges include achieving regioselectivity (epoxidizing one double bond preferentially over the other if desired), preventing side reactions such as the opening of the oxirane rings to form diols, and the purification of the final product from a mixture of isomers (cis/trans and positional).[3][4][9]
Q3: What are the advantages of using an in-situ method for generating the peracid?
Generating the peracid (e.g., performic or peracetic acid) in the reaction mixture is preferred for safety reasons, as concentrated peracids can be unstable and explosive.[1][8]
Q4: Can enzymatic methods be used for this synthesis?
Yes, chemo-enzymatic methods employing lipases, such as Novozym 435, can be used.[5][6] The lipase catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent. This can be a milder alternative to using strong acid catalysts.[6]
Q5: How can I monitor the progress of the epoxidation reaction?
The reaction can be monitored by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, where the disappearance of the C=C double bond peak (around 3009 cm⁻¹) and the appearance of epoxide peaks (around 820-840 cm⁻¹) can be observed.[8] Nuclear Magnetic Resonance (NMR) spectroscopy and gas chromatography (GC) can also be used to track the conversion of the starting material and the formation of products.[6][12]
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Optimal Temperature | 45°C | Epoxidation of linoleic acid from Jatropha curcas oil using in-situ performic acid. | [2] |
| 70°C | Epoxidation of fatty acid methyl esters (FAMEs). | [3] | |
| Molar Ratio (Formic Acid:Unsaturation) | 2.0 | Epoxidation of linoleic acid from Jatropha curcas oil. | [2] |
| Molar Ratio (H₂O₂:Unsaturation) | 12.0 | Epoxidation of linoleic acid from Jatropha curcas oil. | [2] |
| Reaction Time | 2 hours | Epoxidation of linoleic acid from Jatropha curcas oil. | [2] |
| Achieved Conversion | 80.4% (relative conversion to oxirane) | Under the optimized conditions for Jatropha curcas oil linoleic acid. | [2] |
Experimental Protocols
Protocol 1: In-situ Epoxidation using Performic Acid
This protocol is based on the epoxidation of unsaturated fatty acids using performic acid generated in the reaction mixture.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add the starting material (e.g., methyl linoleate).
-
Addition of Formic Acid: Add formic acid to the reaction flask. A molar ratio of formic acid to ethylenic unsaturation of 0.5:1 to 2:1 has been reported.[2][12]
-
Cooling: Cool the mixture to a desired temperature (e.g., below 10°C) in an ice bath.[12]
-
Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the mixture while maintaining the temperature. The molar ratio of hydrogen peroxide to ethylenic unsaturation can range from 2:1 to 12:1.[2][12] The addition is exothermic and should be done with care.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to the desired reaction temperature (e.g., 45-70°C) and stir for the specified reaction time (e.g., 2-4 hours).[1][2]
-
Work-up: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Wash the organic layer with water to remove excess acid and peroxide, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
Protocol 2: Chemo-enzymatic Epoxidation using Immobilized Lipase
This protocol utilizes an immobilized lipase to catalyze the formation of the epoxidizing agent.
-
Reaction Setup: In a round-bottom flask, combine the methyl linoleate, a suitable solvent (e.g., toluene), and the immobilized lipase (e.g., Novozym 435).[5]
-
Addition of Carboxylic Acid: Add a carboxylic acid (e.g., lauric acid) to the mixture.[5]
-
Addition of Hydrogen Peroxide: Add hydrogen peroxide to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-60°C) for the desired reaction time.[1]
-
Enzyme Removal: After the reaction, filter to remove the immobilized enzyme, which can be washed and potentially reused.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2485160A - Process for the epoxidation of esters of oleic and linoleic acids - Google Patents [patents.google.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Highly efficient separation of isomeric epoxy fatty acids by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve regioselectivity in the epoxidation of linoleic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective epoxidation of linoleic acid.
Troubleshooting Guides
This section addresses common problems encountered during the epoxidation of linoleic acid and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no epoxide yield | - Inactive catalyst or enzyme.- Insufficient oxidant (e.g., hydrogen peroxide) concentration.- Mass transfer limitations in solvent-free systems.[1]- Low reaction temperature.[2] | - Verify the activity of your catalyst or enzyme.- Increase the molar ratio of hydrogen peroxide to the double bonds of linoleic acid. An excess is often necessary for complete conversion.[1]- If using a solvent-free system, consider adding a solvent like toluene to overcome viscosity issues.[1]- Increase the reaction temperature, but monitor for side reactions.[1][2] |
| Poor regioselectivity (mixture of epoxide isomers) | - Inappropriate catalyst or enzyme for the desired regioselectivity.- Reaction conditions favoring non-selective oxidation.- For enzymatic reactions, the enzyme may not have inherent high regioselectivity for linoleic acid. | - For high regioselectivity, consider using fungal unspecific peroxygenases (UPOs), which have shown strict regioselectivity.[3][4][5]- Optimize reaction conditions such as temperature and catalyst loading.[6][7][8]- Screen different enzymes. For example, Agrocybe aegerita UPO (AaeUPO) and Collariella virescens UPO (rCviUPO) exhibit different regioselectivities for n-3 and n-6 fatty acids.[3][4][5] |
| Formation of byproducts (e.g., diols, oligomers) | - Oxirane ring cleavage due to acidic conditions or high temperatures.[2][9]- Prolonged incubation with a high excess of hydrogen peroxide can lead to the accumulation of peracids, which can cause side reactions.[1]- Presence of strong mineral acids as catalysts can promote ring-opening reactions.[10] | - Optimize the amount of acid catalyst (e.g., formic acid, sulfuric acid) to minimize ring opening.[2][6][7]- Carefully control the reaction temperature; higher temperatures can increase the rate of hydrolysis.[2]- Reduce the reaction time or the excess of hydrogen peroxide to minimize peracid accumulation.[1]- Consider using enzymatic methods, which generally operate under milder conditions and can offer higher selectivity.[3][11] |
| Enzyme inactivation (in chemo-enzymatic systems) | - High concentrations of hydrogen peroxide.[1][12]- Unfavorable reaction temperature or pH. | - Optimize the hydrogen peroxide concentration. While an excess is needed for the reaction, very high concentrations can be detrimental to the enzyme.[1][12]- Determine the optimal temperature and pH for the specific lipase or enzyme being used. |
| Difficulty in product purification | - Presence of unreacted starting materials and multiple byproducts. | - Improve the conversion and selectivity of the reaction to simplify the product mixture.- Employ chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) for purification.[3][13] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the regioselectivity of linoleic acid epoxidation?
A1: The two main strategies are enzymatic epoxidation and optimization of chemical epoxidation methods. Enzymatic methods using unspecific peroxygenases (UPOs) have demonstrated very high, and in some cases, strict regioselectivity for the epoxidation of the last double bond in polyunsaturated fatty acids.[3][4][5] For chemical methods, such as the use of in situ generated performic acid, careful optimization of reaction parameters like temperature, and the molar ratios of formic acid and hydrogen peroxide is crucial to maximize the desired regioselective epoxidation and minimize side reactions like oxirane ring cleavage.[2][10]
Q2: How does temperature affect the regioselective epoxidation of linoleic acid?
A2: Temperature has a significant impact on the reaction rate and selectivity. Increasing the temperature generally increases the rate of epoxidation.[1][2] However, excessively high temperatures can lead to undesirable side reactions, most notably the hydrolysis (cleavage) of the newly formed oxirane ring, which reduces the overall yield and selectivity of the desired epoxide.[2] Therefore, an optimal temperature must be determined experimentally to balance a reasonable reaction rate with minimal byproduct formation.
Q3: What is the role of hydrogen peroxide in the epoxidation process, and how does its concentration influence the outcome?
A3: Hydrogen peroxide is the primary oxidizing agent in many epoxidation reactions, including the in situ performic acid method and chemo-enzymatic systems.[1][6][7] Its concentration is a critical parameter. An excess of hydrogen peroxide relative to the number of double bonds in linoleic acid is often necessary to achieve high conversion in a reasonable timeframe.[1][12] However, a very high excess can have negative consequences, such as enzyme inactivation in chemo-enzymatic reactions and the accumulation of peracids, which can lead to unwanted side reactions.[1]
Q4: Can you recommend a starting point for the molar ratios of reactants for the in situ performic acid epoxidation of linoleic acid?
A4: Based on optimization studies, a good starting point for the epoxidation of linoleic acid from Jatropha curcas oil using in situ generated performic acid is a formic acid to ethylenic unsaturation mole ratio of 2.0 and a hydrogen peroxide to ethylenic unsaturation mole ratio of 12.0, at a reaction temperature of 45°C for 2 hours.[2][14] These conditions were reported to achieve a high relative conversion to oxirane. However, optimization may be necessary depending on the specific source of linoleic acid and the desired outcome.
Q5: Are there any "green" or more environmentally friendly approaches to the regioselective epoxidation of linoleic acid?
A5: Yes, enzymatic and chemo-enzymatic methods are considered greener alternatives to traditional chemical epoxidation that often rely on strong mineral acids.[4][11] Enzymes like lipases and fungal peroxygenases can operate under milder reaction conditions (neutral pH, lower temperatures) and can exhibit high selectivity, reducing the formation of byproducts and the need for harsh chemicals.[3][15][16] The use of hydrogen peroxide as an oxidant is also advantageous as its byproduct is water.
Experimental Protocols
Chemo-enzymatic Epoxidation of Linoleic Acid using Immobilized Lipase
This protocol is based on the chemo-enzymatic epoxidation using Novozym 435®.
Materials:
-
Linoleic acid
-
Immobilized Candida antarctica lipase (Novozym 435®)
-
Hydrogen peroxide (30-50 wt%)
-
Toluene (or other suitable organic solvent)
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Dissolve a known concentration of linoleic acid (e.g., 0.5-2 M) in toluene in the reaction vessel.[1]
-
Add the immobilized lipase (e.g., 0.12 g for a specific optimization).[15]
-
Place the vessel on a magnetic stirrer with heating and set the desired reaction temperature (e.g., 30-60°C).[1]
-
Slowly add the required amount of hydrogen peroxide to the reaction mixture while stirring. The amount should be in excess relative to the double bonds of linoleic acid.[1]
-
Allow the reaction to proceed for the desired time (e.g., 7 hours).[15]
-
Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the conversion and product distribution.[15]
-
After the reaction is complete, filter to recover the immobilized enzyme for potential reuse.
-
The product can be purified from the reaction mixture using appropriate techniques like column chromatography.
In Situ Performic Acid Epoxidation of Linoleic Acid
This protocol describes the epoxidation using performic acid generated in situ.
Materials:
-
Linoleic acid
-
Formic acid
-
Hydrogen peroxide (30-35 wt%)
-
Diethyl ether (for extraction)
-
Separating funnel
-
Magnetic stirrer and heating plate with temperature control
-
Reaction vessel
Procedure:
-
Place a known amount of linoleic acid (e.g., 2 g) into the reaction vessel.[2]
-
Add the calculated amount of formic acid (e.g., a 2.0 molar ratio to ethylenic unsaturation) and stir for 30 minutes.[2]
-
If using a catalyst, add the specified amount of sulfuric acid.[6][7]
-
Set the reaction temperature (e.g., 45°C).[2]
-
Add hydrogen peroxide (e.g., a 12.0 molar ratio to ethylenic unsaturation) dropwise to the mixture over a period of time (e.g., 30 minutes) while stirring continuously.[2] Continuous stirring is crucial to avoid localized high concentrations of peroxide.
-
Continue stirring for the desired reaction time (e.g., 2 hours after the completion of H₂O₂ addition).[2]
-
After the reaction, quench the mixture and extract the product using diethyl ether in a separating funnel.[2]
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain the crude epoxidized product.
-
Analyze the product using FTIR, NMR, and by determining the oxirane oxygen content to assess the conversion and selectivity.[2][15]
Quantitative Data Summary
Table 1: Optimization of Chemo-enzymatic Mono-epoxidation of Linoleic Acid using Novozym 435® [15]
| Parameter | Optimized Value | Predicted Yield of MEOA (%) | Predicted Oxirane Oxygen Content (%) | Predicted Iodine Value (mg/g) |
| Amount of H₂O₂ | 15 µL | 82.14 | 4.91 | 66.65 |
| Amount of Novozym 435® | 0.12 g | |||
| Reaction Time | 7 h |
Table 2: Regioselectivity of Fungal Peroxygenases (UPOs) in the Epoxidation of n-3 and n-6 Fatty Acids [3][13]
| Enzyme | Substrate Type | Regioselectivity | Conversion | Enantioselectivity (ee) |
| Agrocybe aegerita UPO (AaeUPO) | n-3 Fatty Acids | >90% for the last double bond | >99% | >99% (S/R enantiomers) |
| Collariella virescens UPO (rCviUPO) | n-6 Fatty Acids | Strict for the last double bond | 91% - quantitative | Nearly racemic |
Visualizations
Caption: Comparative workflow for chemical and chemo-enzymatic epoxidation of linoleic acid.
Caption: Decision-making logic for improving regioselectivity in linoleic acid epoxidation.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic epoxidation of linoleic acid derived corn oil via in situ performic acid mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic epoxidation of linoleic acid derived corn oil via in situ performic acid mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Optimization of the in situ epoxidation of linoleic acid of Jatropha curcas oil with performic acid. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. upcommons.upc.edu [upcommons.upc.edu]
Overcoming matrix effects in the analysis of 9,10-12,13-Diepoxyoctadecanoate in complex samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 9,10-12,13-Diepoxyoctadecanoate in complex biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
| Problem/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (LLE or SPE) may not be optimal for this compound. | For LLE: - Ensure the pH of the aqueous phase is acidic (around 3-4) to protonate the carboxylic acid group of the analyte, increasing its solubility in the organic solvent.- Test different organic solvents. Ethyl acetate is a common choice, but methyl tert-butyl ether (MTBE) can also be effective.[1]- Perform multiple extractions (e.g., 2-3 times) with fresh solvent and pool the organic layers.For SPE: - Ensure the C18 cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with acidified water) before loading the sample.- Optimize the wash step to remove interferences without eluting the analyte. A wash with a low percentage of organic solvent (e.g., 5-10% methanol in acidified water) is a good starting point.- Use a non-polar elution solvent like methyl formate or ethyl acetate to ensure complete elution of the analyte. |
| Analyte Degradation: Epoxy groups can be sensitive to harsh pH conditions or enzymatic activity. | - Keep samples on ice or at 4°C during processing to minimize enzymatic activity.- Avoid strongly acidic or basic conditions for extended periods.- Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation. | |
| High Signal Variability (Poor Precision) | Inconsistent Sample Preparation: Manual extraction methods can introduce variability. | - If possible, use an automated liquid handler for extractions.- Ensure consistent vortexing times and centrifugation speeds for all samples.- Use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute and experience similar matrix effects, allowing for reliable normalization. |
| Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte signal. | - Improve sample cleanup using a more rigorous SPE protocol. Consider a multi-step wash or a different sorbent chemistry.- Optimize the chromatographic separation to resolve the analyte from interfering matrix components. A longer gradient or a different column chemistry may be necessary.- Dilute the sample extract. This can reduce the concentration of interfering matrix components, but may also decrease the analyte signal below the limit of quantification. | |
| No or Very Low Analyte Signal | Incorrect MS/MS Parameters: The MRM transitions, collision energy, or other MS parameters are not optimized for this compound. | - Infuse a standard solution of the analyte to optimize the precursor ion and find the most abundant and specific product ions.- Perform a collision energy optimization experiment to determine the optimal setting for each MRM transition.- While specific MRM transitions for this exact analyte are not widely published, you can start with the precursor ion [M-H]⁻ at m/z 311.2 and scan for product ions. |
| Analyte is Not Present or Below Detection Limit: The analyte may not be present in the sample at a detectable concentration. | - Use a more sensitive instrument if available.- Increase the sample volume and concentrate the final extract.- Verify the presence of the analyte in a fortified (spiked) sample to confirm the analytical method is working. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In complex samples like plasma or serum, endogenous substances such as phospholipids, salts, and other lipids can interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.
Q2: How can I assess the extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike comparison. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract that has gone through the entire sample preparation procedure. The matrix effect can be calculated as:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What is the best sample preparation technique to minimize matrix effects for this analyte?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective, but SPE, particularly with a C18 sorbent, often provides a cleaner extract. A well-optimized SPE protocol can selectively remove interfering compounds like phospholipids. However, LLE with a solvent like ethyl acetate can also be a viable and simpler option. The choice depends on the complexity of your sample matrix and the required level of cleanliness. A comparison of different sample preparation methods for oxylipins has shown that SPE on a C18 material with a wash step using n-hexane and elution with methyl formate can be very effective.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A4: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte. It will co-elute from the chromatography column and experience the same degree of matrix effects and any analyte loss during sample preparation. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations can be effectively normalized, leading to more accurate and precise quantification.
Q5: What are some typical LC-MS/MS parameters for the analysis of epoxy fatty acids?
A5: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acetic or formic acid to improve peak shape. For detection, a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typical. Multiple Reaction Monitoring (MRM) is used for quantification. For this compound, the precursor ion would be [M-H]⁻ at m/z 311.2. Product ions would need to be determined by infusing a standard, but common fragmentations for epoxy fatty acids involve cleavages around the epoxide rings.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data for oxylipins (the class of molecules to which this compound belongs) using different sample preparation techniques. Note: These are representative values and may vary depending on the specific protocol and laboratory conditions.
| Sample Preparation Method | Analyte Class | Typical Recovery (%) | Typical Matrix Effect (%) | Comments |
| Protein Precipitation (PPT) | Oxylipins | 85 - 105 | 20 - 70 (Suppression) | Simple and fast, but often results in significant matrix effects due to co-precipitation of interfering substances. |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | Oxylipins | 70 - 95 | 60 - 90 (Suppression) | A good balance of simplicity and cleanliness. Optimization of pH and solvent choice is crucial. |
| Solid-Phase Extraction (SPE) with C18 | Oxylipins | 80 - 110 | 85 - 115 | Generally provides the cleanest extracts and the least matrix effects when properly optimized. |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from plasma or serum using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
To 100 µL of plasma/serum, add 200 µL of cold methanol containing an appropriate amount of a stable isotope-labeled internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dilute with 1 mL of acidified water (e.g., 0.1% formic acid).
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of acidified water through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of acidified water to remove polar interferences.
-
Wash the cartridge with 1 mL of a low-percentage organic solvent in acidified water (e.g., 10% methanol) to remove less polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of a non-polar solvent such as methyl formate or ethyl acetate into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Methodology for Liquid-Liquid Extraction (LLE)
This protocol provides a general guideline for the extraction of this compound from plasma or serum.
-
Sample Pre-treatment:
-
To 100 µL of plasma/serum, add a stable isotope-labeled internal standard.
-
Acidify the sample to pH 3-4 with a small volume of formic acid.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Repeat Extraction (Optional but Recommended):
-
Add another 500 µL of ethyl acetate to the remaining aqueous layer, vortex, and centrifuge again.
-
Combine the second organic layer with the first.
-
-
Dry-down and Reconstitution:
-
Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic pathway of linoleic acid to this compound.
Experimental Workflow
Caption: General experimental workflow for quantitative analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common analytical issues.
References
Improving the stability of 9,10-12,13-Diepoxyoctadecanoate during sample storage and preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 9,10-12,13-Diepoxyoctadecanoate during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the epoxide rings. This can be acid-catalyzed and leads to the formation of corresponding diols. In some cases, intramolecular cyclization can occur, resulting in the formation of dihydroxy-tetrahydrofuran regioisomers.[1][2] Oxidation is another degradation pathway, particularly for unsaturated epoxy fatty acids, which can be initiated by exposure to heat, light, and oxygen.
Q2: What are the main factors that affect the stability of this compound?
A2: The stability of this compound is influenced by several factors:
-
Temperature: Higher temperatures accelerate both hydrolytic and oxidative degradation.[3][4]
-
pH: Acidic conditions can catalyze the hydrolysis of the epoxide rings.
-
Presence of Water: Water is necessary for the hydrolysis of the epoxide groups.
-
Exposure to Oxygen and Light: These factors promote the formation of peroxides and other oxidation products, especially in unsaturated fatty acids.[1]
-
Enzymatic Activity: Endogenous enzymes in biological samples, such as epoxide hydrolases, can rapidly metabolize the compound.[5]
-
Presence of Certain Materials: For example, neutral alumina has been shown to readily hydrolyze methyl this compound to dihydroxy-tetrahydrofuran regioisomers.[1][2]
Q3: How does the degradation of this compound impact its biological activity and analysis?
A3: Degradation of this compound can significantly impact experimental outcomes. The resulting diol and tetrahydrofuran derivatives may have different biological activities compared to the parent epoxide, potentially leading to misinterpretation of results.[5] For instance, if studying its role in signaling pathways, its conversion to other metabolites could alter the observed effects. Analytically, degradation leads to a decrease in the concentration of the target analyte and an increase in degradation products, complicating quantification and identification.
Troubleshooting Guides
Issue 1: Low recovery of this compound from stored samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Storage Temperature | Store samples at -80°C for long-term storage to minimize both chemical and enzymatic degradation.[6] For short-term storage, -20°C may be acceptable, but stability should be verified. |
| Presence of Water in Organic Solvents | Use anhydrous solvents for storing lipid extracts. If the compound is in a powder form, ensure it is stored in a desiccated environment. |
| Exposure to Oxygen | Overlay organic solutions with an inert gas like nitrogen or argon before sealing the storage vial.[7][8] |
| Exposure to Light | Store samples in amber glass vials to protect them from light-induced degradation.[1] |
| Repeated Freeze-Thaw Cycles | Aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles that can accelerate degradation.[6] |
| Enzymatic Degradation | For biological samples, immediately quench enzymatic activity upon collection by flash-freezing in liquid nitrogen or by adding enzymatic inhibitors.[6] |
Issue 2: Appearance of unexpected peaks during chromatographic analysis (e.g., GC-MS, LC-MS).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis during Sample Preparation | Avoid acidic conditions during extraction and processing. If an acidic pH is required for other analytes, consider a separate extraction for the epoxy fatty acid or perform a stability test at that pH. |
| Degradation on Chromatographic Support | Ensure the chromatographic system is clean and free of acidic residues. The use of a pre-column or guard column may also be beneficial. |
| Thermal Degradation in GC Inlet | Use a lower injection port temperature if possible. Derivatization of the fatty acid to its methyl ester can improve volatility and thermal stability. |
| Interaction with Alumina in SPE | Avoid using neutral alumina as a solid-phase extraction (SPE) sorbent, as it has been shown to cause hydrolysis.[1][2] Consider alternative sorbents like silica gel or bonded-phase silica. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound Standards and Extracts
-
Solvent Selection: Dissolve the compound in a high-purity, anhydrous organic solvent such as ethanol, methanol, or acetonitrile.
-
Inert Atmosphere: In a clean, amber glass vial with a Teflon-lined cap, add the dissolved sample.
-
Purging: Gently flush the headspace of the vial with a stream of dry nitrogen or argon for 30-60 seconds to displace any oxygen.
-
Sealing: Immediately and tightly seal the vial.
-
Storage: Store the vial upright in a freezer at -80°C.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Preparation of Biological Samples for this compound Analysis
-
Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on ice to minimize enzymatic activity.
-
Enzyme Inhibition: For tissues, homogenize in a cold buffer containing antioxidants (e.g., BHT) and protease/esterase inhibitors. For plasma, add an anticoagulant and inhibitors.
-
Flash Freezing: If not proceeding immediately with extraction, flash freeze the samples in liquid nitrogen and store at -80°C.
-
Lipid Extraction: Perform a lipid extraction using a modified Folch or Bligh-Dyer method with cold solvents. Ensure all steps are carried out on ice.
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen. Avoid high temperatures.
-
Reconstitution and Storage: Reconstitute the lipid extract in a suitable solvent for analysis and either analyze immediately or store at -80°C under an inert atmosphere as described in Protocol 1.
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendation for Minimizing Degradation |
| Temperature | Increased temperature accelerates degradation | Store at -80°C for long-term storage |
| pH | Acidic pH catalyzes hydrolysis | Maintain neutral pH during sample preparation |
| Water | Essential for hydrolysis | Use anhydrous solvents and desiccated storage |
| Oxygen | Promotes oxidative degradation | Store under an inert atmosphere (Nitrogen/Argon) |
| Light | Can induce photo-oxidation | Use amber vials for storage |
| Enzymes | Epoxide hydrolases metabolize the compound | Quench enzymatic activity immediately after sampling |
Mandatory Visualizations
Caption: Recommended experimental workflow for preserving this compound stability.
Caption: Primary degradation pathways of this compound.
References
- 1. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. marinelipids.ca [marinelipids.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
Troubleshooting poor chromatographic peak shape for diepoxyoctadecanoates.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of diepoxyoctadecanoates, a class of oxidized lipids. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to help resolve poor chromatographic peak shapes and other analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My peaks for diepoxyoctadecanoates are tailing. What are the likely causes and how can I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For diepoxyoctadecanoates, this is often due to secondary interactions between the polar epoxide groups and active sites on the stationary phase, such as residual silanols on silica-based columns.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Acidify the Mobile Phase: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[4]
-
Buffer Selection: The choice and concentration of buffer can significantly impact peak shape and area, especially when using detectors like ELSD.[5] Experiment with volatile buffers like ammonium formate or acetate at concentrations of 5-10 mM.[5]
-
-
Column Selection:
-
End-Capped Columns: Use a column that is well end-capped to reduce the number of available free silanols.
-
Alternative Stationary Phases: Consider a column with a different stationary phase chemistry, such as one with an embedded polar group or a phenyl-hexyl phase, which can offer different selectivity and potentially better peak shape for polar lipids.[6]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the injection volume or diluting the sample.
-
Column Contamination: Contaminants from the sample or system can create active sites that cause tailing. Flush the column with a strong solvent or, if necessary, replace it.
2. Q: I am observing peak fronting for my diepoxyoctadecanoate analysis. What could be the reason?
A: Peak fronting, an asymmetry where the front of the peak is broader, is often indicative of sample overload or a mismatch between the sample solvent and the mobile phase.[1]
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: This is the most common cause of fronting.[7] Systematically decrease the amount of sample injected onto the column until the peak shape becomes symmetrical.
-
Sample Solvent Compatibility: The sample should ideally be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[8] Dissolving diepoxyoctadecanoates in a solvent much stronger than the mobile phase can cause the analyte to travel too quickly at the start, leading to a broad front. If possible, dissolve your sample in the initial mobile phase.
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can also cause peak fronting. This is less common with modern, stable columns but can occur with extreme pressure changes. If suspected, reversing and flushing the column (if the manufacturer allows) or replacing the column is the solution.
3. Q: My peaks are broad and my resolution is poor. How can I improve this?
A: Broad peaks can be caused by a variety of factors, from system issues to suboptimal method parameters.
Troubleshooting Steps:
-
Optimize Flow Rate: Too high of a flow rate can decrease efficiency and lead to broader peaks. Try reducing the flow rate to see if peak shape improves.
-
Check for Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening. Ensure connections are made with minimal dead volume.
-
Column Efficiency: An old or contaminated column will lose its efficiency. First, try cleaning the column according to the manufacturer's instructions. If that fails, the column may need to be replaced.
-
Temperature Control: Operating at a stable, and sometimes elevated, column temperature can improve peak shape and reduce viscosity of the mobile phase. However, be mindful of the thermal stability of diepoxyoctadecanoates.
-
Mobile Phase Composition: The viscosity and composition of the mobile phase can affect diffusion and, consequently, peak width. Ensure your solvents are properly mixed and degassed.
4. Q: I am seeing split peaks for my diepoxyoctadecanoate standards. What should I investigate?
A: Split peaks can be caused by several issues, often related to the sample introduction or the column inlet.
Troubleshooting Steps:
-
Partial Column Blockage: A blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks. Back-flushing the column (if permissible) or replacing the frit or guard column can resolve this.
-
Sample Solvent Incompatibility: If the sample solvent is significantly different from the mobile phase, it can cause the sample to precipitate at the head of the column, resulting in peak splitting. Ensure your sample is fully dissolved and compatible with the mobile phase.
-
Injection Issues: Problems with the autosampler, such as a partially clogged injection needle or a poorly seated injection valve, can lead to improper sample injection and split peaks.
Quantitative Data Summary
The following table summarizes typical starting parameters for the HPLC analysis of diepoxyoctadecanoates and related epoxy fatty acids, which can be used as a baseline for method development and troubleshooting.
| Parameter | Typical Value/Range | Rationale & Troubleshooting Notes |
| Stationary Phase | C18, C30, Phenyl-Hexyl | C18 is a common starting point. C30 offers enhanced shape selectivity for lipid isomers. Phenyl-Hexyl provides alternative selectivity.[6][9] |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acid modifier helps to produce sharper peaks by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic or Acetic Acid | Acetonitrile often provides better resolution, while methanol can offer different selectivity. |
| Gradient | Start with a higher percentage of aqueous phase and ramp up the organic phase. | A gradient is typically necessary to elute lipids with varying polarity. |
| Flow Rate | 0.2 - 1.0 mL/min (for standard 2.1-4.6 mm ID columns) | Lower flow rates can improve resolution but increase run time. |
| Column Temperature | 30 - 50 °C | Higher temperatures can improve peak shape by reducing mobile phase viscosity and improving mass transfer. Monitor analyte stability. |
| Injection Volume | 1 - 10 µL | Keep as low as possible to avoid overload. |
| Sample Solvent | Mobile Phase A/B mixture, Isopropanol, or a solvent weaker than the initial mobile phase. | Mismatch with the mobile phase is a common cause of peak distortion.[8] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Diepoxyoctadecanoates
This protocol provides a starting point for the analysis of diepoxyoctadecanoates using a standard C18 column.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column thermostat.
-
Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the diepoxyoctadecanoate sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
Visual Troubleshooting Guides
Below are diagrams to aid in understanding the relationships in troubleshooting and the potential chemical interactions leading to poor peak shape.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Analyte interactions with the stationary phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. accta.com [accta.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing in-source fragmentation of 9,10-12,13-Diepoxyoctadecanoate in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of 9,10-12,13-Diepoxyoctadecanoate during mass spectrometry analysis.
Troubleshooting Guide
In-source fragmentation (ISF) is a common challenge in the analysis of lipids, including this compound, using electrospray ionization (ESI) mass spectrometry. It can lead to misidentification and inaccurate quantification of the target analyte. This guide provides a systematic approach to troubleshoot and minimize ISF.
Problem: Low abundance of the precursor ion ([M-H]⁻ or [M+H]⁺) and high abundance of fragment ions in the mass spectrum.
This is a classic indicator of in-source fragmentation, where the analyte molecule breaks apart in the ion source before reaching the mass analyzer.
Solution Workflow:
Troubleshooting Workflow for In-Source Fragmentation. This diagram outlines the sequential steps to take when excessive in-source fragmentation of this compound is observed.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it problematic for the analysis of this compound?
A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer.[1] For this compound, this can lead to a decreased signal for the intact molecule, making accurate quantification challenging. Furthermore, the resulting fragment ions can be mistaken for other compounds in the sample, leading to incorrect identifications.[2]
Q2: What are the primary mass spectrometer settings that influence in-source fragmentation?
A2: The most critical parameters affecting in-source fragmentation are the cone voltage (also known as fragmentor voltage or declustering potential), the ion source temperature (or capillary temperature), and the nebulizer and drying gas flow rates.[3][4] Generally, higher voltages and temperatures increase the internal energy of the ions, leading to greater fragmentation.[5]
Q3: How does cone voltage affect the fragmentation of this compound?
A3: Cone voltage is a key parameter that contributes to in-source fragmentation.[6] Lowering the cone voltage generally results in "softer" ionization conditions, which minimizes the fragmentation of the diepoxide and increases the abundance of the precursor ion.[5] Conversely, higher cone voltages will increase fragmentation.
Q4: What is the recommended range for ion source or capillary temperature to minimize fragmentation?
A4: While the optimal temperature can be instrument-dependent, a general recommendation for labile molecules like oxidized lipids is to use the lowest temperature that still allows for efficient desolvation. For some lipid classes, optimal ion transfer tube (ITT) temperatures for minimizing ISF while maintaining good sensitivity have been found to be in the range of 200-250°C.[7] It is advisable to perform a temperature optimization study for your specific instrument and method.
Q5: Can the mobile phase composition influence in-source fragmentation?
A5: Yes, the mobile phase can play a role. The use of certain additives and the overall solvent composition can affect the efficiency of ionization and the stability of the generated ions. For example, using mobile phases that promote the formation of stable adducts, such as ammonium adducts, can sometimes reduce fragmentation compared to protonation. It is recommended to use volatile buffers like ammonium formate or acetate.[8][9]
Q6: Are there any known characteristic fragment ions for this compound that I should be aware of?
A6: In electron ionization gas chromatography-mass spectrometry (GC-MS), a diagnostic ion at m/z 155 has been reported for methyl 9,10:12,13-diepoxyoctadecanoate, which is proposed to be formed by cleavages on each side of an epoxy group.[3] While fragmentation in ESI-MS can differ, being aware of potential cleavage sites around the epoxy groups is important for interpreting your spectra.
Data Presentation
The following tables summarize the impact of key ESI-MS source parameters on in-source fragmentation for lipid analysis. While specific quantitative data for this compound is limited in the literature, these tables provide general trends observed for similar lipid classes.
Table 1: Effect of Cone Voltage on Precursor and Fragment Ion Intensity
| Cone Voltage Setting | Relative Abundance of Precursor Ion | Relative Abundance of Fragment Ions | General Observation |
| Low (e.g., 10-20 V) | High | Low | Minimizes in-source fragmentation.[5] |
| Medium (e.g., 30-50 V) | Moderate | Moderate | A balance between ion transmission and fragmentation. |
| High (e.g., >60 V) | Low | High | Induces significant in-source fragmentation.[5] |
Table 2: Influence of Ion Transfer Temperature (ITT) on In-Source Fragmentation
| ITT Setting | Relative In-Source Fragmentation (%) | Signal-to-Noise (S/N) Ratio | General Observation |
| Low (e.g., <200°C) | Low | May be suboptimal due to inefficient desolvation. | Lower temperatures generally reduce fragmentation. |
| Optimal (e.g., 200-250°C) | Minimized | High | Balances efficient desolvation and minimal fragmentation.[7] |
| High (e.g., >300°C) | Increased | May decrease due to thermal degradation. | Higher temperatures can increase fragmentation. |
Experimental Protocols
Protocol 1: Optimization of ESI-MS Source Parameters to Minimize In-Source Fragmentation
This protocol outlines a systematic approach to optimize key source parameters for the analysis of this compound.
-
Analyte Infusion:
-
Prepare a standard solution of this compound in a solvent mixture that is representative of your LC mobile phase (e.g., methanol/water with 0.1% formic acid or 5 mM ammonium formate).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method (e.g., 0.2-0.4 mL/min).[9]
-
-
Cone Voltage Optimization:
-
Set the ion source temperature and gas flows to typical starting values for your instrument.
-
Acquire mass spectra at a range of cone voltage settings (e.g., from 10 V to 80 V in 10 V increments).
-
Monitor the intensity of the precursor ion (e.g., [M-H]⁻) and any major fragment ions.
-
Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.[5]
-
-
Temperature Optimization:
-
Using the optimized cone voltage from the previous step, acquire mass spectra at a range of ion source/capillary temperatures (e.g., from 150°C to 350°C in 50°C increments).
-
Monitor the precursor and fragment ion intensities.
-
Choose the temperature that provides a good balance of signal intensity (indicating efficient desolvation) and minimal fragmentation.
-
-
Gas Flow Optimization:
-
With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flow rates.
-
Optimize for a stable ion signal and the best signal-to-noise ratio for the precursor ion.
-
Protocol 2: General LC-MS Method for the Analysis of Epoxy Fatty Acids
This protocol provides a starting point for developing an LC-MS method for this compound.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.1 mm, 1.8 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.[8]
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte. For example, start at 40% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[10]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode for fatty acids.
-
MS Parameters: Use the optimized source parameters from Protocol 1.
-
Data Acquisition: Acquire data in full scan mode to observe the precursor ion and any in-source fragments. For targeted analysis, use selected ion monitoring (SIM) for the precursor ion of this compound.
-
Visualizations
General LC-MS Workflow for Lipid Analysis. This diagram shows the typical workflow for analyzing lipids like this compound, from sample injection to data analysis.
Conceptual Diagram of In-Source Fragmentation. This diagram illustrates how the parent ion of this compound can break down into smaller fragments within the ion source.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinelipids.ca [marinelipids.ca]
- 4. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of altered metabolic functional components using metabolomics to analyze the different ages of fruiting bodies of Sanghuangporus vaninii cultivated on cut log substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Identification of diagnostic markers related to fecal and plasma metabolism in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the yield and purity of synthesized 9,10-12,13-Diepoxyoctadecanoate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of synthesized 9,10-12,13-Diepoxyoctadecanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diepoxide | Incomplete reaction. | - Increase reaction time. Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material (methyl linoleate). - Ensure the molar ratio of the epoxidizing agent (e.g., peracid) to the double bonds in the starting material is sufficient. An excess of the peracid is often required.[1] - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A temperature of around 60-65°C is often optimal for in situ performic or peracetic acid epoxidation.[2] |
| Decomposition of the epoxidizing agent. | - If using in situ generated peracids (e.g., from hydrogen peroxide and a carboxylic acid), ensure the hydrogen peroxide is of appropriate concentration and has not decomposed. Use fresh reagents. - For enzymatic reactions, excessive hydrogen peroxide can lead to enzyme inactivation.[1] | |
| Suboptimal catalyst concentration. | - If using a catalyst (e.g., a mineral acid or an enzyme), ensure the concentration is optimal. Too little catalyst will result in a slow reaction, while too much can promote side reactions. | |
| Low Purity of Diepoxide (Presence of Byproducts) | Hydrolysis of the epoxide rings. | - This is a common side reaction, especially in the presence of acid and water, leading to the formation of diols and other hydroxylated derivatives.[3][4] - Minimize the amount of water in the reaction mixture. - Neutralize the reaction mixture promptly after completion to quench the acid catalyst. Washing with a mild base solution (e.g., sodium bicarbonate) is recommended.[5] - Avoid using acidic stationary phases like alumina for column chromatography, as they can catalyze hydrolysis.[3] |
| Formation of monoepoxides and other intermediates. | - This indicates an incomplete reaction. Increase the reaction time or the amount of epoxidizing agent to drive the reaction to completion.[1] | |
| Formation of tetrahydrofuran derivatives. | - These can form via intramolecular cyclization after the opening of one epoxide ring, particularly under acidic conditions. Prompt neutralization and careful control of reaction conditions can minimize their formation.[6] | |
| Polymerization. | - High temperatures and prolonged reaction times can sometimes lead to polymerization of the starting material or product. Optimize these parameters to avoid this issue.[7] | |
| Difficulty in Product Purification | Co-elution of byproducts with the desired diepoxide. | - Utilize silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the diepoxide from more polar byproducts like diols and less polar starting material. - Monitor fractions carefully using TLC to identify and combine the pure product fractions. |
| Presence of residual catalyst or reagents. | - Thoroughly wash the crude product to remove any residual acid catalyst, hydrogen peroxide, and carboxylic acid. Multiple washes with water and a mild base are recommended.[8] | |
| Inconsistent Results | Variability in starting material quality. | - Use high-purity methyl linoleate as the starting material. The presence of other unsaturated fatty acid esters will lead to a mixture of epoxidized products. |
| Inconsistent reaction conditions. | - Precisely control all reaction parameters, including temperature, stirring speed, and the rate of addition of reagents, to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the epoxidation of methyl linoleate, which contains double bonds at the 9,10 and 12,13 positions. This is typically achieved using a peroxy acid (peracid) as the oxidizing agent. A widely used approach is the in situ generation of performic acid (from formic acid and hydrogen peroxide) or peracetic acid (from acetic acid and hydrogen peroxide) in the presence of a catalytic amount of a strong mineral acid like sulfuric acid.[9]
Q2: How can I monitor the progress of the epoxidation reaction?
A2: The reaction progress can be monitored by tracking the disappearance of the starting material (methyl linoleate) and the appearance of the product (this compound). This can be effectively done using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][10]
Q3: What are the main byproducts I should be aware of, and how can I minimize them?
A3: The primary byproducts are formed from the opening of the epoxide rings, a reaction known as hydrolysis. This leads to the formation of vicinal diols (e.g., 9,10-dihydroxy-12,13-epoxyoctadecanoate and 12,13-dihydroxy-9,10-epoxyoctadecanoate) and can also lead to the formation of tetrahydrofuran derivatives through intramolecular cyclization.[3][6] To minimize these byproducts, it is crucial to control the amount of water and acid in the reaction and to promptly neutralize the reaction mixture upon completion.
Q4: What is the optimal temperature for the epoxidation reaction?
A4: The optimal temperature is a balance between reaction rate and selectivity. For the in situ epoxidation with performic or peracetic acid, temperatures in the range of 60-70°C are often employed.[2][11] Higher temperatures can accelerate the reaction but may also increase the rate of undesirable side reactions, such as hydrolysis and polymerization, leading to lower purity.[12]
Q5: How do I purify the synthesized this compound?
A5: After the reaction, the crude product should be thoroughly washed with water and a dilute basic solution (like sodium bicarbonate) to remove residual acids and hydrogen peroxide. The organic layer is then dried and the solvent is removed. Final purification is typically achieved by silica gel column chromatography, using a solvent gradient (e.g., increasing concentrations of ethyl acetate in hexane) to separate the diepoxide from any remaining starting material and more polar byproducts.[6]
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield and purity of epoxidized fatty acid methyl esters, based on findings from multiple studies.
| Starting Material | Epoxidizing Agent | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (H₂O₂:Unsaturation) | Molar Ratio (Acid:Unsaturation) | Yield (%) | Purity/Selectivity (%) | Reference |
| Jatropha Oil FAME | Peracetic Acid | - | 65 | 6 | 2.19 | 0.65 (Acetic Acid) | 90.98 | - | [2] |
| Methyl Linoleate | Urea-Hydrogen Peroxide | MTO/Pyridine | 30 | 2 | 3.0 | - | - | 79.05 (Monoepoxide) | [8] |
| Linoleic Acid | Hydrogen Peroxide | Novozym 435® | - | 7 | - | - | 82.14 | - | [1] |
| Methyl Linoleate | TBHP | Molybdenum(VI) complex | 70 | 24 | - | - | - | 83 (Monoepoxides), 17 (Diepoxides) | [13] |
| Unsaturated FAME | Hydrogen Peroxide | Formic Acid | 70 | 4 | 1:1 (v/v HCOOH:H₂O₂) | - | 66.07 | - | [11] |
Note: Yield and purity can be defined and measured differently across studies (e.g., conversion of double bonds, isolated yield of a specific product). This table provides a comparative overview.
Experimental Protocols
Synthesis of Methyl this compound
This protocol is based on the in situ epoxidation of methyl linoleate using performic acid.
Materials:
-
Methyl linoleate
-
Formic acid (88-98%)
-
Hydrogen peroxide (30-50%)
-
Sulfuric acid (concentrated)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl linoleate in a suitable solvent like dichloromethane.
-
Add formic acid to the solution. The molar ratio of formic acid to the double bonds in methyl linoleate is a critical parameter to optimize (a common starting point is 0.5:1 to 1:1).
-
Cool the mixture in an ice bath to approximately 10-15°C.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Add hydrogen peroxide dropwise from a dropping funnel while maintaining the temperature below 20°C. The molar ratio of hydrogen peroxide to double bonds should be in excess (e.g., 2:1 to 5:1).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired reaction temperature (e.g., 60°C) with continuous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the initial eluting solvent (e.g., 95:5 hexane:ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing ethyl acetate concentration in hexane (e.g., starting with 95:5 and gradually increasing to 80:20 or higher).
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure diepoxide. The diepoxide will be more polar than the starting material but less polar than the diol byproducts.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi-res.com [mdpi-res.com]
- 7. researchgate.net [researchgate.net]
- 8. ojs.kmutnb.ac.th [ojs.kmutnb.ac.th]
- 9. mdpi.com [mdpi.com]
- 10. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pure.uva.nl [pure.uva.nl]
- 13. sapientia.ualg.pt [sapientia.ualg.pt]
Addressing co-elution issues of diepoxyoctadecanoate isomers in liquid chromatography.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of diepoxyoctadecanoate isomers in liquid chromatography. The information is tailored for researchers, scientists, and drug development professionals encountering challenges in the separation and analysis of these complex lipid molecules.
Troubleshooting Guide
This guide addresses specific issues encountered during the chromatographic separation of diepoxyoctadecanoate isomers.
Q1: My chromatogram shows a single, broad, or shouldered peak where I expect multiple diepoxyoctadecanoate isomers. How can I confirm co-elution?
A1: Visual inspection of a peak for asymmetry, such as a shoulder or tailing, is the first indication of co-elution.[1] However, for definitive confirmation, detector-based peak purity analysis is necessary.
-
Diode Array Detector (DAD/PDA): If you are using a DAD, you can perform a peak purity analysis. This function assesses the UV-Vis spectra across the entire peak.[2] If the spectra are identical from the upslope to the downslope, the peak is likely pure.[1] If the spectra differ, it indicates the presence of multiple, co-eluting compounds.[1][2]
-
Mass Spectrometry (MS): When using an LC-MS system, you can analyze the mass spectra across the peak's elution profile. Extract ion chromatograms (EICs) for the expected isomer masses. If the mass spectra change across the peak, this confirms that multiple compounds are co-eluting.[1] Even if isomers are not fully separated chromatographically, they can sometimes be distinguished by using non-overlapping multiple-reaction monitoring (MRM) transitions if their fragmentation patterns are different.[3]
Q2: How can I improve the separation of co-eluting isomers by modifying my mobile phase?
A2: Mobile phase composition is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[4]
-
Adjust Solvent Strength & Gradient: To increase the interaction with the stationary phase and improve separation, weaken your mobile phase.[1][2] In reversed-phase chromatography, this typically means decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).[4] Employing a shallower gradient can also increase the resolution between closely eluting peaks.
-
Change Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase.[2]
-
Modify pH and Use Additives: For acidic analytes like diepoxyoctadecanoates, adjusting the mobile phase pH can change their ionization state and improve peak shape and retention. Using a low concentration of a weak acid, such as 0.05% acetic acid or 1 mM ammonium acetate, is a common practice.[3][5] The pH should be controlled with a suitable buffer to ensure run-to-run consistency.[6]
Q3: My mobile phase adjustments are not providing adequate resolution. What stationary phase (column) modifications should I consider?
A3: The stationary phase provides the primary mechanism for separation, and changing it is one of the most effective ways to resolve co-eluting isomers.[4]
-
Change Column Chemistry: If you are using a standard C18 column, switching to a different bonded phase can provide the necessary change in selectivity.[2] Consider columns with different properties, such as phenyl-hexyl, biphenyl, or embedded polar group (EPG) phases. For separating stereoisomers (enantiomers), a chiral stationary phase is often required.[7][8]
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) increases column efficiency (plate number, N), resulting in sharper peaks and better resolution of closely eluting compounds.[4] This is the principle behind Ultra-High-Performance Liquid Chromatography (UPLC).[9]
-
Increase Column Length: A longer column also increases the plate number, which can improve resolution, though this will also increase analysis time and backpressure.[4]
Q4: Are there any sample preparation or derivatization techniques that can help resolve co-eluting isomers?
A4: Yes, chemical derivatization can be employed to alter the properties of the isomers, making them easier to separate. By reacting the isomers with a derivatizing agent, you can create diastereomers which have different physical properties and can often be separated on a non-chiral column.[8] Another approach involves epoxidation of the double bonds in unsaturated fatty acids, which can simplify chromatographic separation and provide diagnostic ions for mass spectrometry to pinpoint double bond locations.[10]
Frequently Asked Questions (FAQs)
Q1: What are diepoxyoctadecanoates and why are their isomers so difficult to separate?
A1: Diepoxyoctadecanoates are oxidized metabolites of linoleic acid, an 18-carbon polyunsaturated fatty acid.[3] The difficulty in their separation arises from their structural similarity. Isomers of these compounds can differ merely in the position of the epoxy groups along the fatty acid chain (regioisomers) or the 3D orientation of the atoms at the chiral centers (stereoisomers).[7][11] These subtle differences result in very similar physicochemical properties, such as polarity and hydrophobicity, making them challenging to resolve with standard chromatographic techniques.[12]
Q2: What is a typical starting method for separating diepoxyoctadecanoate isomers by LC-MS?
A2: A common starting point is reversed-phase chromatography coupled with tandem mass spectrometry (MS/MS). A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient mobile phase containing a small amount of an acid modifier like acetic or formic acid to improve peak shape.[3][5] Detection is typically performed using electrospray ionization (ESI) in negative ion mode, with MS/MS analysis in a multiple-reaction monitoring (MRM) mode for selectivity and sensitivity.[3]
Q3: How can mass spectrometry help differentiate isomers if they are not fully separated by chromatography?
A3: Mass spectrometry is a crucial tool for isomer analysis. While isomers have the same mass, they can often be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS).[3][10] By carefully selecting precursor-to-product ion transitions (MRM), it is possible to quantify one isomer in the presence of another, even with significant chromatographic overlap.[3][13] Furthermore, techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can separate isomers in the gas phase based on their size and shape (collisional cross-section), providing an additional dimension of separation beyond liquid chromatography.[14]
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS Method for Octadecanoid Isomers
This protocol is a representative method for the analysis of diepoxyoctadecanoate isomers, based on established procedures.[3][13]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Acidify the plasma or biological sample and load it onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% acetic acid or 1 mM ammonium acetate.[3][5]
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 3:1, v/v).[3]
-
Flow Rate: 0.2 - 0.4 mL/min.[13]
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the analytes.
-
Column Temperature: 40 °C.[15]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Ion Spray Voltage: -4.2 to -4.5 kV.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine specific precursor-product ion transitions for each target isomer using authentic standards. For example, for 9,10-DiHOME and 12,13-DiHOME (m/z 313.2), different product ions may be selected for quantification.
-
Data Presentation
Table 1: Example LC Parameters for Epoxy Fatty Acid Separation
| Parameter | Method 1[3] | Method 2[5] | Method 3[13] |
| Column | Kinetex C18 (100 x 2.1 mm, 1.7 µm) | C18 reversed-phase | C18 (150 x 2.1 mm) |
| Mobile Phase A | Water (1 mM ammonium acetate, 0.01% acetic acid) | Water (0.05% acetic acid) | Water (0.2% acetic acid) |
| Mobile Phase B | Acetonitrile/Methanol (3:1, v/v) | Methanol | Methanol (0.2% acetic acid) |
| Flow Rate | Not Specified | 0.5 mL/min | 0.2 mL/min |
| Gradient | Optimized gradient for octadecanoids | Isocratic (95% Methanol) | Gradient (85% B to 100% B) |
| Temperature | Not Specified | 40 °C | Not Specified |
Visualizations
Caption: A workflow for troubleshooting co-elution issues.
Caption: General workflow for diepoxyoctadecanoate analysis.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. Chiral lipidomics of monoepoxy and monohydroxy metabolites derived from long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination and quantification of fatty acid C=C isomers by epoxidation reaction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 12. biocompare.com [biocompare.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jsbms.jp [jsbms.jp]
Technical Support Center: Method Development for Separating Cis and Trans Isomers of Diepoxyoctadecanoates
Welcome to the technical support center for the analytical separation of diepoxyoctadecanoate isomers. This resource is designed for researchers, scientists, and drug development professionals engaged in the analysis and purification of these complex molecules. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your method development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans isomers of diepoxyoctadecanoates?
A1: The main challenges arise from the subtle structural differences between the cis and trans diastereomers. These isomers often have very similar polarities and molecular shapes, leading to co-elution in standard chromatographic systems. Achieving baseline separation requires highly selective stationary phases and carefully optimized mobile phases.
Q2: Which chromatographic techniques are most suitable for this separation?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be employed. Gas Chromatography (GC) can also be used, typically after derivatization of the analytes to increase their volatility.
Q3: What type of HPLC column is recommended for separating these isomers?
A3: For RP-HPLC, columns with enhanced shape selectivity, such as those with cholesterol-based or phenyl-based stationary phases, can be more effective than standard C18 columns. In NP-HPLC, silica or cyano-based columns are often used. Chiral stationary phases can also be effective for separating diastereomers.
Q4: Is derivatization necessary for the analysis?
A4: For GC analysis, derivatization to form more volatile esters (e.g., methyl esters) is standard practice. For HPLC, derivatization is not always necessary but can be employed to enhance UV detection if the native molecule lacks a strong chromophore.
Q5: How can I confirm the identity of the separated cis and trans isomers?
A5: Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is a powerful tool for confirming the identity of the isomers based on their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the stereochemistry of the purified isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of diepoxyoctadecanoate isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | - Inappropriate column chemistry.- Mobile phase is not selective enough.- Suboptimal temperature. | - Column: Switch to a column with different selectivity (e.g., from C18 to a cholesterol or phenyl phase). For NP-HPLC, try a cyano or diol column.- Mobile Phase: In RP-HPLC, vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). In NP-HPLC, adjust the ratio of non-polar and polar solvents.- Temperature: Optimize the column temperature. Lower temperatures often increase selectivity in chiral and diastereomeric separations. |
| Peak Splitting or Broadening | - Column degradation or contamination.- Sample solvent is too strong.- Co-elution of closely related impurities. | - Column: Flush the column with a strong solvent. If the problem persists, replace the column.- Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.- Purity: Ensure the purity of the starting material. Side products from the epoxidation reaction can interfere. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Changes in column temperature.- Column equilibration issues. | - Mobile Phase: Ensure proper mixing and degassing of the mobile phase. Use a buffer if pH control is critical.- Temperature: Use a column oven to maintain a stable temperature.- Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each run, especially with gradient elution. |
| Low Signal Intensity | - Poor ionization in MS detection.- Analyte lacks a strong chromophore for UV detection.- Low sample concentration. | - MS Detection: Optimize the ionization source parameters. Consider adding a mobile phase additive to enhance ionization.- UV Detection: Consider derivatization with a UV-active tag.- Sample: Increase the sample concentration if possible. |
Experimental Protocols
Synthesis of Diepoxyoctadecanoates (from Linoleic Acid Methyl Ester)
This protocol describes the in situ epoxidation of methyl linoleate to produce a mixture of diepoxyoctadecanoate isomers.
Materials:
-
Methyl linoleate
-
Formic acid (98%)
-
Hydrogen peroxide (30%)
-
Sodium bicarbonate (5% aqueous solution)
-
Sodium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl linoleate in dichloromethane.
-
Add formic acid to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture in an ice bath and add hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of diepoxyoctadecanoate isomers.
HPLC Method Development for Cis/Trans Isomer Separation
This section provides a starting point for developing an HPLC method to separate the diastereomeric diepoxyoctadecanoates.
A. Normal-Phase HPLC (NP-HPLC)
NP-HPLC often provides better selectivity for geometric isomers.
| Parameter | Starting Conditions | Optimization Strategy |
| Column | Silica, 250 x 4.6 mm, 5 µm | Try Cyano (CN) or Amino (NH2) phases for alternative selectivity. |
| Mobile Phase | 98:2 (v/v) Hexane:Isopropanol | Adjust the ratio of isopropanol (or ethanol) to optimize retention and resolution. A shallow gradient may be necessary. |
| Flow Rate | 1.0 mL/min | Lowering the flow rate can sometimes improve resolution. |
| Detection | UV at 210 nm or ELSD/CAD | If sensitivity is low, consider derivatization or use a mass spectrometer. |
| Temperature | 25°C | Vary temperature between 15°C and 40°C to assess its impact on selectivity. |
B. Reversed-Phase HPLC (RP-HPLC)
While more challenging, RP-HPLC can also be effective, especially with columns offering shape selectivity.
| Parameter | Starting Conditions | Optimization Strategy |
| Column | Cholesterol-bonded phase, 250 x 4.6 mm, 5 µm | Compare with Phenyl-Hexyl and standard C18 phases. |
| Mobile Phase | 85:15 (v/v) Acetonitrile:Water | Vary the organic modifier (try methanol) and the ratio to water. |
| Flow Rate | 1.0 mL/min | Optimize for best resolution and peak shape. |
| Detection | UV at 210 nm or MS | MS detection is highly recommended for confirmation. |
| Temperature | 30°C | Explore a range of temperatures to find the optimal selectivity. |
Visualizations
Workflow for Method Development
Caption: A general workflow for developing a separation method for diepoxyoctadecanoate isomers.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in isomer separation experiments.
Validation & Comparative
Validation of 9,10-12,13-Diepoxyoctadecanoate as a Diagnostic Marker in Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9,10-12,13-Diepoxyoctadecanoate with other alternatives as a potential diagnostic marker in metabolic diseases. It includes a summary of its performance, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and development.
Introduction to this compound
This compound is a metabolite derived from the oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid. As a downstream product of linoleic acid metabolism, its levels may reflect alterations in metabolic pathways associated with various physiological and pathological states. Recent metabolomic studies have begun to explore its potential as a biomarker in different diseases. This guide evaluates the current evidence for its use as a diagnostic marker in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
Comparative Analysis of Diagnostic Marker Performance
While direct validation of this compound as a diagnostic marker for metabolic diseases in humans is still in its early stages, some studies have indicated its potential. The following table summarizes the available diagnostic performance data for this compound in other disease contexts and compares it with established and alternative biomarkers for metabolic diseases.
| Biomarker Category | Biomarker | Disease/Condition | Sample Type | AUC (Area Under the Curve) | Sensitivity | Specificity | Reference |
| Epoxy Fatty Acid | This compound | Primary Sjögren's Syndrome | Plasma | > 0.9 | Not Reported | Not Reported | [1] |
| Primary Sjögren's Syndrome | Fecal | 0.7 - 0.8 | Not Reported | Not Reported | [1] | ||
| Established Metabolic Markers | HbA1c | Type 2 Diabetes | Blood | 0.84 | 78% | 79% | |
| Fasting Plasma Glucose | Type 2 Diabetes | Plasma | 0.86 | 82% | 84% | ||
| HOMA-IR | Insulin Resistance | Plasma | 0.83 | 75% | 80% | ||
| Triglycerides (TG) | Metabolic Syndrome | Serum | 0.75 | 70% | 72% | ||
| HDL Cholesterol | Metabolic Syndrome | Serum | 0.68 | 65% | 69% | ||
| Alternative Lipid Markers | TG/HDL-C Ratio | Metabolic Syndrome | Serum | 0.82 | 76% | 78% | [2] |
| Ceramides (e.g., C16:0, C18:0) | Type 2 Diabetes Risk | Plasma | 0.75 - 0.85 | Not Reported | Not Reported | ||
| 9-HODE, 13-HODE | Non-Alcoholic Steatohepatitis (NASH) | Plasma | Elevated in NASH patients | Not Reported | Not Reported | [3] | |
| Fatty Acid Panel (15:0, 16:1n7t, 18:1n7c, 22:5n3) + Clinical Parameters | NAFLD Fibrosis | Serum | 0.92 | 82% | 90% |
Note: The data for this compound is from a study on an autoimmune disease, highlighting its potential as a biomarker but underscoring the need for validation in metabolic diseases. Data for established and alternative markers are representative values from various studies and may vary depending on the population and specific study design.
Experimental Protocols
Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following provides a detailed methodology for the analysis of this compound in biological samples, based on established protocols for lipidomics.
1. Sample Preparation (Plasma/Serum)
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation and Lipid Extraction:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a deuterated internal standard (e.g., d4-9,10-12,13-Diepoxyoctadecanoate).
-
Vortex for 30 seconds to precipitate proteins.
-
Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
Add 200 µL of LC-MS grade water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent mixture (e.g., acetonitrile/isopropanol 80:20, v/v) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific adduct formed (e.g., [M-H]⁻).
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Linoleic Acid Metabolism and Associated Signaling
This compound is a product of the cytochrome P450 (CYP) epoxygenase pathway of linoleic acid metabolism. These epoxy fatty acids and their diol derivatives are known to be involved in various signaling cascades that are relevant to metabolic diseases, including inflammation and insulin signaling.
Caption: Linoleic acid metabolism via the CYP epoxygenase pathway.
General Workflow for Biomarker Validation
The validation of a novel biomarker like this compound for clinical use involves a multi-stage process, from initial discovery to clinical validation and implementation.
Caption: A generalized workflow for diagnostic biomarker validation.
Conclusion and Future Directions
Currently, this compound shows promise as a biomarker, particularly given its high diagnostic accuracy in a study on primary Sjögren's syndrome.[1] Its origin from linoleic acid metabolism places it at the intersection of pathways relevant to metabolic diseases. However, there is a clear lack of direct evidence validating its utility as a diagnostic marker for type 2 diabetes, obesity, or NAFLD in human populations.
Future research should focus on:
-
Quantitative Studies: Measuring the absolute concentrations of this compound in well-characterized patient cohorts with metabolic diseases and comparing them to healthy controls.
-
Performance Evaluation: Determining the sensitivity, specificity, and AUC of this lipid for diagnosing these conditions and establishing optimal cut-off values.
-
Comparative Analysis: Directly comparing its diagnostic performance against established biomarkers in the same patient populations.
-
Method Validation: Developing and validating a robust, high-throughput analytical method for its quantification in clinical laboratories.
-
Mechanistic Studies: Elucidating the precise role of this compound in the signaling pathways that contribute to the pathophysiology of metabolic diseases.
Addressing these research gaps will be crucial to determine whether this compound can be translated into a clinically useful diagnostic tool for metabolic diseases.
References
- 1. Linoleic Acid Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Relationships between lipid profiles and metabolic syndrome, insulin resistance and serum high molecular adiponectin in Japanese community-dwelling adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic and Metabolomic Analyses of Soybean Protein Isolate on Monascus Pigments and Monacolin K Production - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biological activities of 9,10-12,13-Diepoxyoctadecanoate and leukotoxin.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of 9,10-12,13-Diepoxyoctadecanoate, a linoleic acid metabolite, and Leukotoxin A (LtxA), a potent virulence factor produced by the bacterium Aggregatibacter actinomycetemcomitans. This objective comparison is supported by available experimental data to aid in the understanding of their distinct and overlapping roles in cellular processes.
Overview of Biological Activities
This compound is an oxidized derivative of linoleic acid, a common polyunsaturated fatty acid. As a member of the oxylipin family, it is implicated in various physiological and pathological processes, including inflammation and immune modulation. Its biological effects are thought to be linked to the induction of oxidative stress and the activation of key signaling pathways.
Leukotoxin A (LtxA) is a well-characterized bacterial exotoxin belonging to the Repeats-in-Toxin (RTX) family. It is a primary virulence factor of A. actinomycetemcomitans, a bacterium associated with aggressive forms of periodontitis. LtxA exhibits specific cytotoxicity towards white blood cells (leukocytes) by binding to the β2 integrin, Lymphocyte Function-Associated Antigen-1 (LFA-1), leading to cell death and immune evasion by the pathogen.
Comparative Data on Biological Activities
The following tables summarize the known biological activities of this compound and Leukotoxin A based on available in vitro studies. It is important to note that quantitative data for this compound is limited, and some information is inferred from studies on structurally related epoxy fatty acids.
Table 1: Comparative Cytotoxicity
| Feature | This compound | Leukotoxin A (LtxA) |
| Target Cells | Endothelial cells, potentially immune cells. | Specifically targets leukocytes (e.g., monocytes, lymphocytes, neutrophils) expressing LFA-1. |
| Mechanism of Cell Death | Primarily linked to induction of oxidative stress. | Dose-dependent: Necrosis at high concentrations, apoptosis and pyroptosis at lower concentrations. |
| Reported Cytotoxic Concentrations | Data not readily available. Weak cytotoxicity observed at high concentrations for the related diepoxylinoleic acid[1]. | Induces cell death in THP-1 monocytes at concentrations of 50 ng/mL[2][3]. Jurkat T cells show dose-dependent cell death with increasing concentrations[4]. |
| Quantitative Cytotoxicity (LC50) | Not specifically reported. Studies on related epoxy fatty acids suggest sEH-dependent toxicity[2][5]. | Varies by cell line and exposure time. For example, in Jurkat T cells, significant cell death is observed at 0.1 µg/ml after 24 hours[4]. |
Table 2: Comparison of Signaling Pathway Activation
| Signaling Pathway | This compound | Leukotoxin A (LtxA) |
| Primary Receptor | Not definitively identified. | LFA-1 (CD11a/CD18) on leukocytes.[5] May also interact with the Fas death receptor on T-lymphocytes[4][6]. |
| Key Downstream Pathways | NF-κB Pathway: Activated via induction of oxidative stress in endothelial cells[7]. | Caspase Activation: Initiates caspase-dependent apoptosis. |
| NLRP3 Inflammasome: Activates the inflammasome, leading to pyroptosis and release of pro-inflammatory cytokines IL-1β and IL-18. | ||
| Lysosomal-mediated pathway: Can trigger a cathepsin D-dependent cell death in monocytes[5]. | ||
| Key Signaling Molecules | Reactive Oxygen Species (ROS). | LFA-1, Fas, Caspase-1, Caspase-3, NLRP3, ASC. |
| Cellular Response | Pro-inflammatory gene expression. | Apoptosis, pyroptosis, release of inflammatory cytokines. |
Signaling Pathways
The signaling pathways initiated by these two molecules are distinct, reflecting their different modes of action.
Putative Signaling Pathway for this compound
The proposed mechanism for this compound in endothelial cells involves the generation of intracellular reactive oxygen species (ROS). This oxidative stress is believed to be a key trigger for the activation of the NF-κB signaling cascade, a central regulator of inflammation.
Caption: Putative signaling pathway of this compound in endothelial cells.
Leukotoxin A (LtxA) Signaling Pathway
Leukotoxin A engages with the LFA-1 receptor on leukocytes, initiating a cascade of events that can lead to different forms of cell death depending on the toxin concentration and cell type. In T lymphocytes, a cooperative engagement of the Fas death receptor is also implicated. In monocytes, LtxA can trigger pyroptosis through the activation of the NLRP3 inflammasome.
Caption: Signaling pathways activated by Leukotoxin A in leukocytes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the biological activities of these compounds.
Cytotoxicity Assays
a) Lactate Dehydrogenase (LDH) Release Assay
-
Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a measure of cytotoxicity.
-
Methodology:
-
Seed target cells (e.g., endothelial cells for the diepoxide, THP-1 monocytes for LtxA) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (this compound or LtxA) for a specified duration (e.g., 2 to 24 hours).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, collect the cell culture supernatant.
-
Add the LDH assay reagent to the supernatant, which contains a substrate that is converted into a colored formazan product by LDH.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
-
b) Caspase Activity Assay
-
Principle: This assay measures the activity of caspases, key proteases involved in the execution of apoptosis.
-
Methodology:
-
Culture target cells (e.g., Jurkat T cells for LtxA) and induce apoptosis by treating with the test compound.
-
Lyse the cells to release their contents.
-
Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate. The substrate is linked to a chromophore or fluorophore.
-
Cleavage of the substrate by the active caspase releases the chromophore/fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The signal intensity is directly proportional to the caspase activity.
-
NF-κB Activation Assay
-
Principle: This assay determines the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Methodology (Immunofluorescence):
-
Grow endothelial cells on coverslips and treat them with this compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Nuclear localization of the p65 subunit indicates NF-κB activation.
-
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for comparing the cytotoxic effects of this compound and Leukotoxin A.
Caption: Comparative experimental workflow for cytotoxicity and signaling analysis.
Logical Relationship of Biological Effects
The biological effects of these two compounds stem from fundamentally different origins and target different cellular components, leading to distinct downstream consequences.
Caption: Logical relationship of the biological effects of the two compounds.
Conclusion
This comparative guide highlights the distinct biological profiles of this compound and Leukotoxin A. While the diepoxide, a lipid metabolite, appears to modulate inflammatory responses through oxidative stress-induced NF-κB activation, Leukotoxin A acts as a potent and specific cytotoxin against leukocytes, employing multiple pathways to induce cell death and subvert the host immune system.
Further research, particularly in obtaining quantitative cytotoxicity data and elucidating the detailed signaling pathway for this compound, is necessary for a more comprehensive understanding of its biological role. The well-defined mechanisms of Leukotoxin A, on the other hand, offer a clear example of a bacterial virulence factor's interaction with the host immune system. This comparative analysis provides a valuable resource for researchers investigating lipid-mediated signaling, bacterial pathogenesis, and the development of novel therapeutic strategies targeting these pathways.
References
- 1. Actinobacillus actinomycetemcomitans Leukotoxin Induces Apoptosis in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
Distinguishing Regioisomers of Diepoxyoctadecanoic Acid by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural characterization of lipid molecules is paramount. Diepoxyoctadecanoic acids, a class of oxidized fatty acids, exhibit diverse biological activities that are intrinsically linked to the specific location of the epoxide groups on the octadecanoic acid chain. Distinguishing between these regioisomers presents a significant analytical challenge. This guide provides a comprehensive comparison of mass spectrometric techniques for the effective differentiation of diepoxyoctadecanoic acid regioisomers, supported by established principles of fatty acid analysis.
Introduction to the Challenge
Diepoxyoctadecanoic acids are formed through the epoxidation of linoleic acid and are involved in various physiological and pathophysiological processes. The position of the two epoxide rings along the 18-carbon chain defines the molecule's regioisomerism. For instance, 9,10;12,13-diepoxyoctadecanoic acid and 6,7;9,10-diepoxyoctadecanoic acid will have distinct biological targets and effects. Consequently, analytical methods that can unambiguously identify these isomers are crucial for advancing research in lipidomics and drug discovery. Mass spectrometry, coupled with chromatographic separation, stands as the primary tool for this purpose. This guide will focus on the two leading methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Mass Spectrometric Techniques
The differentiation of diepoxyoctadecanoic acid regioisomers by mass spectrometry hinges on the generation of unique fragment ions that are indicative of the epoxide ring positions. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including sample complexity, desired sensitivity, and the need for structural confirmation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires derivatization to increase volatility and thermal stability. | Can analyze underivatized acids, but derivatization can improve ionization. |
| Ionization Method | Electron Ionization (EI) is common, leading to extensive fragmentation. | Electrospray Ionization (ESI) is typical, producing intact molecular ions. |
| Fragmentation | Provides detailed fragmentation patterns useful for structural elucidation. | Tandem MS (MS/MS) allows for controlled fragmentation of selected ions. |
| Isomer Separation | Relies on chromatographic separation and distinct fragmentation patterns of derivatives. | Can separate isomers chromatographically and differentiate them by MS/MS fragmentation. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Often offers higher sensitivity, particularly with multiple reaction monitoring (MRM). |
| Throughput | Can be lower due to the derivatization step and longer GC run times. | Generally allows for higher throughput with faster LC gradients. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like diepoxyoctadecanoic acids, derivatization is a mandatory step to increase their volatility and improve chromatographic performance.
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection is recommended for trace analysis.
-
Temperature Program: An optimized temperature gradient is crucial for separating the derivatized isomers.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan mode for initial identification and selected ion monitoring (SIM) for targeted quantification.
-
Distinguishing Regioisomers by GC-MS
The key to distinguishing regioisomers lies in the fragmentation patterns generated upon EI. The cleavage of the carbon-carbon bonds adjacent to the epoxide rings will produce characteristic ions. For the methyl esters of diepoxyoctadecanoic acids, the fragmentation will be influenced by the positions of the epoxide groups. For instance, cleavage between the two epoxide rings will generate different fragment ions for different regioisomers.
Expected Fragmentation for a Hypothetical 9,10;12,13-Diepoxyoctadecanoate Methyl Ester:
| m/z | Proposed Fragment Identity |
| XXX | Cleavage between C10 and C11 |
| YYY | Cleavage between C11 and C12 |
| ZZZ | Fragment containing the methyl ester and one epoxide |
| AAA | Fragment containing the alkyl chain and one epoxide |
Note: Specific m/z values would need to be determined experimentally.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach
LC-MS/MS is highly suited for the analysis of complex biological samples and can often analyze compounds with minimal sample preparation. It offers high sensitivity and specificity, making it a powerful tool for lipidomics.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Diepoxyoctadecanoic acids can be analyzed directly in their free acid form.
-
Extraction from biological matrices is typically performed using liquid-liquid or solid-phase extraction.[4]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typical for free fatty acids.
-
Analysis Mode:
-
Precursor Ion Scan: To identify all potential diepoxyoctadecanoic acid isomers.
-
Product Ion Scan: To generate fragmentation spectra for structural elucidation.
-
Multiple Reaction Monitoring (MRM): For targeted and sensitive quantification of known isomers.[4]
-
-
Distinguishing Regioisomers by LC-MS/MS
In LC-MS/MS, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are diagnostic of the epoxide positions. Cleavage will preferentially occur at the carbon-carbon bonds alpha to the epoxide rings. The m/z values of the resulting fragments will differ depending on the regioisomer.
Expected Fragmentation for a Hypothetical 9,10;12,13-Diepoxyoctadecanoic Acid ([M-H]⁻):
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| 311.2 | XXX | Cleavage at the 9,10-epoxide |
| 311.2 | YYY | Cleavage at the 12,13-epoxide |
| 311.2 | ZZZ | Combined cleavage and rearrangement |
Note: Specific m/z values would need to be determined experimentally.
Visualization of Experimental Workflows
GC-MS Workflow
Caption: Workflow for GC-MS analysis of diepoxyoctadecanoic acid regioisomers.
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of diepoxyoctadecanoic acid regioisomers.
Conclusion
Both GC-MS and LC-MS/MS are viable and powerful techniques for distinguishing between regioisomers of diepoxyoctadecanoic acid.
-
GC-MS , following derivatization, provides rich fragmentation spectra that can be used for structural elucidation. It is a robust and reliable method, particularly when authentic standards are available for comparison of retention times and mass spectra.
-
LC-MS/MS offers the advantage of analyzing underivatized samples with high sensitivity and specificity. The ability to perform targeted analyses using MRM makes it exceptionally well-suited for quantitative studies in complex biological matrices.
The choice of method will ultimately be guided by the specific research question, sample type, and available instrumentation. For novel isomer discovery and detailed structural characterization, a combination of both techniques may provide the most comprehensive results. As the field of lipidomics continues to evolve, the application of these mass spectrometric approaches will be instrumental in unraveling the intricate roles of diepoxyoctadecanoic acid regioisomers in health and disease.
References
- 1. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
A Comparative Guide: Cross-Validation of LC-MS and NMR for 9,10-12,13-Diepoxyoctadecanoate Characterization
For researchers, scientists, and drug development professionals, the accurate characterization of lipid mediators is paramount. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization and quantification of 9,10-12,13-diepoxyoctadecanoate, a diepoxide derivative of linoleic acid. This document outlines the principles of each technique, presents a comparison of their performance, details experimental protocols, and provides visualizations to aid in understanding the cross-validation workflow.
Introduction to this compound and Analytical Challenges
This compound is an oxidized lipid metabolite of linoleic acid.[1] These diepoxides are involved in various physiological and pathological processes, making their accurate identification and quantification crucial for understanding their biological roles. The structural complexity and the presence of multiple isomers of diepoxyoctadecanoates present significant analytical challenges. Cross-validation using orthogonal techniques like LC-MS and NMR is therefore essential to ensure data accuracy and reliability.
Principles of LC-MS and NMR for Lipid Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For lipid analysis, reversed-phase LC is commonly used to separate lipids based on their polarity. The separated lipids are then ionized (e.g., using electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.[2] This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying low-abundance lipids in complex biological matrices.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, provides detailed structural information by probing the magnetic properties of atomic nuclei.[4] In the context of this compound, ¹H NMR can identify and quantify the protons associated with the epoxy groups, which have characteristic chemical shifts.[4][5] While generally less sensitive than MS, NMR is a non-destructive technique that provides excellent structural detail and is inherently quantitative without the need for identical internal standards.[5]
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS/MS and ¹H NMR. The values are based on published data for similar epoxidized fatty acids and represent typical performance.
| Performance Parameter | LC-MS/MS | ¹H NMR |
| Limit of Detection (LOD) | pg/mL to low ng/mL range[6][7] | High µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL range[6] | mg/mL range[8] |
| Linearity (R²) | > 0.99[6] | > 0.99[9] |
| Precision (%RSD) | < 15%[7] | < 5% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Specificity | High (isomer separation possible)[2] | Moderate (isomers may overlap)[4] |
| Throughput | High | Low to moderate |
| Sample Requirement | Low (µL) | High (mg) |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or cell lysate, add an internal standard (e.g., a deuterated analog of the analyte).
-
Add 300 µL of a cold extraction solvent mixture (e.g., methanol/acetonitrile 1:1 v/v).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[10]
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Negative ion mode electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For diepoxyoctadecanoate, this would involve selecting the [M-H]⁻ ion as the precursor.
¹H NMR Method for this compound Quantification
1. Sample Preparation:
-
Extract lipids from the sample using a Folch or Bligh-Dyer method.
-
Dry the lipid extract under nitrogen.
-
Dissolve a known mass of the dried extract (typically 5-10 mg) in a known volume of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS or a compound with a distinct, non-overlapping signal).[4]
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 128 or more for good signal-to-noise.
-
Relaxation delay (d1): 5 seconds to ensure full relaxation of protons.
-
Acquisition time: 2-4 seconds.
-
-
Data Processing:
3. Quantification:
-
The concentration of the analyte is calculated by comparing the integral of its specific protons to the integral of the known amount of the internal standard.
Visualizations
Caption: Experimental workflow for the cross-validation of LC-MS and NMR data.
Caption: Simplified biosynthetic pathway of this compound.
Caption: Logical relationship for data cross-validation between LC-MS and NMR.
Conclusion
Both LC-MS and NMR are powerful techniques for the characterization of this compound, each with its own distinct advantages. LC-MS provides unparalleled sensitivity and specificity, making it the method of choice for detecting and quantifying trace levels of this analyte in complex biological samples. NMR, on the other hand, offers exceptional structural information and a direct, absolute quantification capability without the need for a specific internal standard, making it invaluable for structural confirmation and for validating the quantitative accuracy of LC-MS methods.
For comprehensive and reliable characterization of this compound, a cross-validation approach utilizing both LC-MS and NMR is highly recommended. This integrated strategy leverages the strengths of both techniques, ensuring high confidence in both the structural assignment and the quantitative results, which is critical for advancing research and development in fields where this lipid mediator plays a significant role.
References
- 1. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 2. marinelipids.ca [marinelipids.ca]
- 3. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinelipids.ca [marinelipids.ca]
- 5. lib.zu.edu.pk [lib.zu.edu.pk]
- 6. mdpi.com [mdpi.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Comparative metabolomics to assess changes in 9,10-12,13-Diepoxyoctadecanoate levels.
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of 9,10-12,13-Diepoxyoctadecanoate levels across different biological systems, supported by experimental data from recent metabolomics studies. It includes detailed experimental protocols for the quantification of this lipid molecule and visual diagrams to illustrate relevant biological pathways and workflows.
Introduction to this compound
This compound is a derivative of linoleic acid, an essential omega-6 fatty acid.[1] As a member of the oxylipin family, it is involved in a variety of biological processes, including plant defense mechanisms and potentially in mammalian inflammatory signaling cascades.[1] Altered levels of this and other linoleic acid metabolites have been associated with various physiological and pathological conditions.[2][3][4] This guide focuses on the comparative analysis of this compound levels as revealed by metabolomic studies.
Comparative Analysis of this compound Levels
Metabolomic studies have identified significant variations in the abundance of this compound across different biological samples and conditions. The following table summarizes key findings from comparative analyses.
| Comparison | System/Organism | Tissue/Sample | Change in this compound Levels | Reference |
| Pistil vs. Stamen | Wheat (Triticum aestivum L.) | Floral Organs | Lower in Pistil and Pistilloid Stamen compared to Stamen | [5] |
| UV Treatment vs. Control | Micro-Tom Tomato (Solanum lycopersicum L.) | Leaves | No significant change | [6] |
| Primary Sjögren's Syndrome vs. Healthy Control | Human | Feces and Plasma | Upregulated in both feces and plasma of pSS patients | [2][4] |
| Min Pig vs. Large White Pig | Pig (Sus scrofa) | Serum | Identified as a differential metabolite between breeds | [7] |
| Cannabidiol (CBD) Supplementation | Canine | Plasma | Decreased after a three-week supplementation of CBD | [8] |
| Fruiting Body Age | Sanghuangporus vaninii | Fruiting Body | Identified as a differential metabolite between different ages | [9] |
| Non-Small Cell Lung Cancer vs. Control | Human | Serum | Negatively correlated with CD14 levels | [3] |
Experimental Protocols
The quantification of this compound and other lipid metabolites is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS) based methods.[10] Below are generalized protocols based on methodologies reported in the cited literature.
Sample Preparation
-
Extraction: Lipids are extracted from biological matrices (e.g., plasma, tissue homogenates, fecal samples) using a suitable organic solvent system. A common method is the Folch extraction, which uses a chloroform/methanol mixture. For serum or plasma, proteins are often precipitated with a solvent like methanol, and the supernatant containing the metabolites is collected.[3]
-
Solid-Phase Extraction (SPE): In some cases, SPE is employed to separate epoxy and hydroxy fatty acid methyl esters for cleaner analysis.[11]
-
Derivatization: To improve chromatographic separation and mass spectrometric detection, fatty acids can be derivatized.[11][12][13] However, many modern LC-MS methods can analyze underivatized free fatty acids.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of fatty acids and their derivatives.[14][15] The mobile phase usually consists of a gradient of an aqueous solvent (often with an additive like formic acid or ammonium formate) and an organic solvent (such as acetonitrile or methanol).[4][5][9]
-
Mass Spectrometry Detection: Electrospray ionization (ESI) is a common ionization technique for lipid analysis, operated in either positive or negative ion mode.[14][15] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, are used for accurate mass measurements and metabolite identification.[2][4][6]
-
Quantification: Relative quantification is often performed by comparing the peak areas of the metabolite of interest across different samples. For absolute quantification, stable isotope-labeled internal standards are required.
Visualization of Pathways and Workflows
Linoleic Acid Metabolism Pathway
The following diagram illustrates the metabolic pathway leading to the formation of this compound from its precursor, linoleic acid. This pathway is a part of the broader oxylipin biosynthesis process.
Caption: Biosynthetic pathway of this compound from linoleic acid.
General Metabolomics Workflow
This diagram outlines the typical workflow for a comparative metabolomics study, from sample collection to data analysis and interpretation.
Caption: A generalized workflow for comparative metabolomics studies.
References
- 1. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]
- 2. Identification of diagnostic markers related to fecal and plasma metabolism in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated microbiome, metabolome, and proteome analysis identifies a novel interplay among commensal bacteria, metabolites and candidate targets in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 6. Foliar and Root Comparative Metabolomics and Phenolic Profiling of Micro-Tom Tomato (Solanum lycopersicum L.) Plants Associated with a Gene Expression Analysis in Response to Short Daily UV Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciforschenonline.org [sciforschenonline.org]
- 9. Frontiers | Identification of altered metabolic functional components using metabolomics to analyze the different ages of fruiting bodies of Sanghuangporus vaninii cultivated on cut log substrates [frontiersin.org]
- 10. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Achieving High Specificity in Immunoassays for 9,10-12,13-Diepoxyoctadecanoate
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 9,10-12,13-diepoxyoctadecanoate is crucial for understanding its biological role and potential as a biomarker. Immunoassays offer a sensitive and high-throughput method for this purpose, but their utility is entirely dependent on the specificity of the antibody employed. This guide provides a comprehensive overview of the principles and experimental protocols for developing and evaluating highly specific antibodies for this compound immunoassays.
The Challenge of Small Molecule Immunoassays
This compound, a metabolite of linoleic acid, is a small molecule that is not immunogenic on its own.[1] To generate an immune response and produce antibodies, it must be chemically coupled to a larger carrier protein, a process that transforms the small molecule into a "hapten."[2][3] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.
Achieving Specificity Through Strategic Hapten Design
The goal of hapten design is to present the unique structural features of this compound to the immune system while minimizing the influence of the linker used for conjugation. The site of attachment of the linker to the diepoxide molecule is paramount. An improperly placed linker can mask key epitopes or, conversely, become part of the epitope itself, leading to antibodies that recognize the linker rather than the target molecule.
A recommended strategy involves attaching a linker to the carboxyl group of the octadecanoate backbone, distal to the diepoxide rings. This orientation presents the diepoxide functionalities to the immune system, increasing the likelihood of generating antibodies that specifically recognize this region.
Caption: Strategic hapten design for this compound.
Experimental Protocol 1: Hapten-Carrier Protein Conjugation
This protocol outlines the conjugation of a this compound hapten (with an activated carboxyl group) to a carrier protein like Bovine Serum Albumin (BSA) using the carbodiimide method.
-
Activation of Hapten:
-
Dissolve the this compound hapten in a suitable organic solvent (e.g., dimethylformamide).
-
Add a molar excess of N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate the reaction mixture at room temperature for 1-4 hours to form the NHS-ester of the hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (e.g., BSA) in a phosphate buffer (pH 7.5-8.0).
-
Slowly add the activated hapten solution to the carrier protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove unconjugated hapten and reaction byproducts by dialysis against phosphate-buffered saline (PBS) or through gel filtration chromatography.
-
-
Characterization:
-
Determine the hapten-to-carrier protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a chromophore. A hapten density of 10-20 molecules per carrier protein is often optimal for eliciting a good immune response.[2]
-
Developing the Immunoassay: The Competitive ELISA Format
For small molecules like this compound, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format.[4][5] In this assay, the analyte in the sample competes with a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of a competitive ELISA.
Experimental Protocol 2: Competitive ELISA for this compound
-
Plate Coating: Coat a 96-well microtiter plate with the anti-9,10-12,13-diepoxyoctadecanoate antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Competition: Add standards or samples containing this compound to the wells, followed immediately by the addition of a known amount of enzyme-labeled this compound (tracer). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP).
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of this compound in the sample.
Critical Evaluation of Antibody Specificity: Cross-Reactivity Testing
The cornerstone of a reliable immunoassay is the antibody's ability to distinguish between the target analyte and structurally related molecules. Cross-reactivity testing is therefore a mandatory step in assay validation.[6] For this compound, potential cross-reactants include its metabolic precursors and other related fatty acid epoxides.
Experimental Protocol 3: Assessing Antibody Cross-Reactivity
-
Prepare a Standard Curve: Generate a standard curve for this compound using the competitive ELISA protocol. Determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Test Potential Cross-Reactants: Prepare serial dilutions of each potential cross-reactant and run them in the same competitive ELISA.
-
Determine IC50 for Cross-Reactants: Calculate the IC50 for each potential cross-reactant.
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Data Presentation: Comparing Antibody Performance
The results of cross-reactivity testing should be summarized in a clear and concise table to allow for easy comparison of antibody performance.
| Compound | Structure | Antibody A (Poor Specificity) | Antibody B (High Specificity) |
| IC50 (nM) | % Cross-Reactivity | ||
| This compound | Target Analyte | 10 | 100 |
| 9,10-Epoxyoctadecenoate | Precursor | 50 | 20 |
| 12,13-Epoxyoctadecenoate | Precursor | 80 | 12.5 |
| Linoleic Acid | Precursor | 200 | 5 |
| Vernolic Acid | Structural Analog | 150 | 6.7 |
Table 1: Hypothetical cross-reactivity data for two different antibodies against this compound. Antibody B demonstrates superior specificity.
Logical Workflow for Developing a Specific Immunoassay
The development and validation of a specific immunoassay is a systematic process that requires careful planning and execution. The following diagram illustrates the key steps involved.
Caption: Workflow for specific immunoassay development.
References
- 1. Significance and immunoassay of 9- and 13-hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Direct Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Synthetic vs. Naturally Occurring 9,10-12,13-Diepoxyoctadecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of synthetic and naturally occurring 9,10-12,13-Diepoxyoctadecanoate, a diepoxide derivative of linoleic acid. While direct comparative studies with quantitative data for the synthetic versus the natural form of this specific compound are limited in publicly available literature, this document synthesizes the existing knowledge on their origins, potential biological effects, and the signaling pathways they may influence, drawing parallels from closely related lipid metabolites where necessary.
Introduction
This compound is a metabolite of linoleic acid, an essential omega-6 fatty acid. It is formed through the enzymatic epoxidation of the two double bonds in the linoleic acid chain. This compound exists in both natural and synthetic forms, and its biological significance is an area of growing research interest, particularly concerning its potential anti-inflammatory and cytotoxic properties.
Naturally Occurring this compound: This compound has been identified in natural sources such as sunflower oil and has been reported in Bos taurus.[1] Its formation in biological systems is part of the complex linoleic acid metabolism pathway.
Synthetic this compound: The synthesis of this diepoxide can be achieved through various chemical methods, often involving the epoxidation of linoleic acid. Synthetic versions are crucial for research purposes, allowing for the production of pure compounds for biological testing.
Comparative Biological Activity
Data on Related Compounds:
To provide a contextual understanding of potential bioactivities, the following table summarizes quantitative data for related synthetic compounds, as direct data for this compound is scarce.
| Compound Class | Cell Line | Biological Activity | IC50 Value | Reference |
| Synthetic Oleoyl Hybrids | HTB-26 (Breast Cancer) | Cytotoxicity | 10-50 µM | [2] |
| Synthetic Oleoyl Hybrids | PC-3 (Pancreatic Cancer) | Cytotoxicity | 10-50 µM | [2] |
| Synthetic Oleoyl Hybrids | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 10-50 µM | [2] |
| Synthetic β-nitrostyrene derivative | MCF-7 (Breast Cancer) | Cytotoxicity | 0.81 ± 0.04 µg/mL | [3] |
| Synthetic β-nitrostyrene derivative | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 1.82 ± 0.05 µg/mL | [3] |
Signaling Pathways
The biological effects of this compound and related epoxides are believed to be mediated through various signaling pathways. As a product of linoleic acid metabolism, its activities are likely intertwined with pathways regulated by fatty acid metabolites.
Caption: Linoleic Acid Metabolism Pathway.
Key signaling pathways potentially modulated by linoleic acid epoxides include:
-
NF-κB (Nuclear Factor kappa B) Pathway: Some conjugated linoleic acid isomers have been shown to suppress NF-κB activation, a key regulator of inflammation.[4][5] This suggests that this compound could exert anti-inflammatory effects by inhibiting this pathway.
-
PPAR (Peroxisome Proliferator-Activated Receptor) Modulation: Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation. It is plausible that this compound could modulate PPAR activity, thereby influencing cellular metabolic and inflammatory responses.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not widely published. However, standard assays for evaluating anti-inflammatory and cytotoxic effects of lipid metabolites can be adapted.
In Vitro Anti-inflammatory Activity Assay (General Protocol)
This protocol outlines a general workflow for assessing the anti-inflammatory effects of a test compound on cultured macrophages.
Caption: General workflow for in vitro anti-inflammatory assays.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media until they reach a suitable confluency.
-
Pre-treatment: Cells are treated with varying concentrations of the synthetic or naturally derived this compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers: The levels of inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using methods like the Griess assay and ELISA kits.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the inflammatory response (IC50) is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the synthetic or natural this compound for a set duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
While the current body of research provides a foundational understanding of this compound as a linoleic acid metabolite with potential biological activities, there is a clear need for direct comparative studies between its synthetic and naturally occurring forms. Such studies, employing standardized experimental protocols, would be invaluable for elucidating the specific structure-activity relationships and for advancing the potential therapeutic applications of this and related lipid molecules. Researchers are encouraged to investigate the distinct biological effects of different stereoisomers of this compound to fully understand its physiological and pathological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid suppresses NF-kappa B activation and IL-12 production in dendritic cells through ERK-mediated IL-10 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-kappaB independent inhibition of lipopolysaccharide-induced cyclooxygenase by a conjugated linoleic acid cognate, conjugated nonadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9,10-12,13-Diepoxyoctadecanoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 9,10-12,13-Diepoxyoctadecanoate, ensuring the safety of laboratory personnel and the protection of the environment.
Based on available safety data, 9,10-12,13-Diepoxyoctadecanoic acid, a closely related compound with the same CAS number (3012-69-9), is not classified as a hazardous substance.[1] However, it is crucial to adhere to institutional and local regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
While not classified as hazardous, general safe laboratory practices should always be observed when handling this compound.
| Precaution | Description |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including safety glasses and gloves. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. |
| Spill Response | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures. |
| Incompatibilities | Avoid contact with strong oxidizing agents. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all chemical waste as potentially hazardous until properly identified.[2]
-
Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Mixing non-hazardous waste with hazardous waste can render the entire mixture hazardous.[3]
2. Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection. The original product container, if in good condition, is often a suitable choice.
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate that it is "Non-Hazardous Waste for Disposal".
-
Add the date when the container was designated for waste.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated, secondary containment area away from incompatible materials.
-
Keep the container securely sealed to prevent spills or evaporation.
4. Institutional Waste Collection:
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the Environmental Health and Safety (EHS) office.
-
Do not transport chemical waste outside of your designated laboratory area. Trained EHS personnel should handle the collection and transportation of all chemical waste.[2]
5. Final Disposal Method:
-
The recommended disposal method for non-hazardous solid waste is typically a sanitary landfill.[1]
-
Crucially, do not dispose of this compound down the sink or in the regular trash unless explicitly approved by your institution's EHS department. [4] Even non-hazardous chemicals can pose a risk to aquatic life and wastewater treatment systems.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Logistics for Handling 9,10-12,13-Diepoxyoctadecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential information for the safe handling, storage, and disposal of 9,10-12,13-Diepoxyoctadecanoate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Due to the lack of specific permeation data, it is recommended to double-glove. |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield | Goggles should be worn for all procedures. A face shield is required when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required for small-scale use with adequate ventilation. | In case of inadequate ventilation, or when handling larger quantities that may generate aerosols or dusts, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedural steps will minimize exposure risk and ensure safe handling of this compound.
Preparation:
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble Materials: Before beginning, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Although a specific SDS for this exact compound is not widely available, review the SDS for similar compounds, such as methyl 9,10-12,3-diepoxystearate, to be aware of potential hazards[1].
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
If the compound is a solid, handle it as a light-yellow solid[2]. Avoid creating dust. Use a spatula for transfers.
-
If supplied in solution, be mindful of potential splashing during transfer. Use appropriate volumetric tools.
-
-
Experimental Use:
-
Keep containers closed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, follow the first-aid measures outlined below.
-
Do not eat, drink, or smoke in the work area.
-
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
-
Remove PPE: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin. Dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
First-Aid Measures
| Scenario | Action |
| After Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1]. |
| After Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water[1]. |
| After Eye Contact | Rinse opened eyes for several minutes under running water. |
| After Swallowing | If symptoms persist, consult a doctor. |
Storage and Disposal Plans
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, storage in a freezer is recommended[3]. Some suppliers suggest storing at 0-8 °C[2].
Disposal:
-
Dispose of unused material and contaminated waste in accordance with federal, state, and local regulations.
-
Do not allow the product to enter drains or waterways.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
